Glyceric acid calcium dihydrate, D-
Description
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Properties
IUPAC Name |
calcium;(2R)-2,3-dihydroxypropanoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m11.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEVQKKVYQHNFW-AKYROZSLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CaO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201035987 | |
| Record name | D-Glyceric acid calcium salt dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6000-41-5 | |
| Record name | Glyceric acid calcium dihydrate, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glyceric acid calcium salt dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERIC ACID CALCIUM DIHYDRATE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52904Y550S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biological Role of D-Glyceric Acid Calcium Salt in Serine Metabolism
Executive Summary: The Metabolic Bypass
D-Glyceric acid (DGA), specifically in its calcium salt form (Calcium D-glycerate), represents a critical yet underutilized metabolic intermediate bridging serine catabolism and glycolytic flux. While the phosphorylated pathway of serine biosynthesis (3-PG
For drug development professionals, Calcium D-glycerate is not merely a metabolite; it is an anaplerotic bypass agent . By entering the pathway downstream of serine deamination and reduction, it directly fuels the mitochondrial kinase GLYCTK, generating 2-phosphoglycerate (2-PG) and effectively recharging the glycolytic and TCA pools without the nitrogen load associated with amino acid catabolism. This guide dissects the mechanistic role of D-glycerate, its enzymatic regulation, and the protocols required to validate its flux in experimental systems.[1]
The Serine-Glycerate Nexus
To understand the utility of D-glyceric acid calcium salt, one must map its position relative to the two dominant serine pathways.
The Phosphorylated Pathway (Anabolic)
-
Direction: Glycolysis
Serine[2][3][4][5][6][7] -
Function: Biosynthesis of serine for protein, lipid, and nucleotide synthesis.[4][6]
-
Key Enzymes: PHGDH, PSAT1, PSPH.[4]
-
Relevance: Upregulated in many cancers to support rapid proliferation.
The Non-Phosphorylated (Glycerate) Pathway (Catabolic/Gluconeogenic)
-
Direction: Serine
Glycolysis[4] -
Function: Salvage of carbon from serine turnover; gluconeogenesis.
-
Mechanism:
-
Transamination: L-Serine is converted to Hydroxypyruvate by Serine:Pyruvate Aminotransferase (SPT).
-
Reduction: Hydroxypyruvate is reduced to D-Glycerate by Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR).
-
Phosphorylation (The Critical Step): D-Glycerate is phosphorylated to 2-Phosphoglycerate (2-PG) by D-Glycerate Kinase (GLYCTK).[8]
-
Crucial Distinction: In humans, GLYCTK is exclusively mitochondrial and produces 2-phosphoglycerate , whereas in plants, the analogous enzyme (GLYK) is chloroplastic/cytosolic and produces 3-phosphoglycerate. This mitochondrial localization in humans implies that Calcium D-glycerate supplementation directly influences mitochondrial bioenergetics.
Enzymology: GLYCTK as the Gatekeeper
The therapeutic potential of Calcium D-glycerate hinges on the activity of D-Glycerate Kinase (GLYCTK) (EC 2.7.1.31).
-
Substrate Specificity: Highly specific for D-glycerate; L-glycerate (associated with Hyperoxaluria Type II) is not a substrate.
-
Reaction:
-
Pathology: Deficiency leads to D-Glyceric Aciduria , characterized by metabolic acidosis and neurological impairment, confirming the enzyme's vital role in clearing D-glycerate and recycling it into energy metabolism.
Calcium D-Glycerate: Pharmacological Properties
Using the calcium salt form (DGAcs) rather than the free acid offers distinct advantages in experimental and therapeutic contexts:
| Parameter | Calcium D-Glycerate Characteristics |
| Solubility | High aqueous solubility compared to free acid; prevents rapid pH shifts in culture media. |
| Bioavailability | Calcium ion pairing facilitates passive diffusion or transport via MCTs (Monocarboxylate Transporters) in intestinal epithelium. |
| Mitochondrial Activation | Acts as a direct substrate for GLYCTK. Studies suggest it activates the Nrf2/HO-1 pathway and enhances mitochondrial respiration rates by bypassing the rate-limiting steps of serine deamination. |
| Stability | Resistant to spontaneous lactonization relative to the free acid form. |
Experimental Protocols
The following protocols are designed for researchers validating D-glycerate metabolism.
Protocol A: Coupled Spectrophotometric Assay for GLYCTK Activity
Objective: Quantify the rate of D-glycerate phosphorylation in mitochondrial lysates. Principle: The production of ADP by GLYCTK is coupled to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), resulting in NADH oxidation (absorbance decrease at 340 nm).
Reagents:
-
Buffer: 50 mM HEPES-KOH, pH 7.5.
-
Substrates: 5 mM D-Glyceric acid calcium salt, 2 mM ATP.
-
Cofactors: 10 mM MgCl₂, 100 mM KCl.
-
Coupling System: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.
-
Enzymes: Pyruvate Kinase (5 U/mL), Lactate Dehydrogenase (5 U/mL).
Procedure:
-
Lysate Prep: Isolate mitochondria from fresh tissue/cells via differential centrifugation. Resuspend in lysis buffer.
-
Blanking: In a quartz cuvette, mix Buffer, Cofactors, Coupling System, and Lysate. Incubate at 37°C for 2 minutes to consume background ADP.
-
Initiation: Add ATP to start the reaction. Monitor
for 1 minute (background rate). -
Reaction: Add D-Glyceric acid calcium salt. Monitor
for 3–5 minutes. -
Calculation:
(Where )
Protocol B: LC-MS/MS Quantification of D-Glycerate in Plasma
Objective: Measure circulating D-glycerate levels following Calcium D-glycerate administration.
Methodology:
-
Sample Prep: Mix 50 µL plasma with 200 µL cold Methanol/Acetonitrile (1:1) containing internal standard (
-D-Glycerate). Vortex 30s, centrifuge 10 min at 15,000 x g. -
Chromatography:
-
Column: HILIC (e.g., Waters BEH Amide) or specialized Organic Acid column.
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 9.0 (high pH aids deprotonation).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 10 minutes.
-
-
Mass Spectrometry:
-
Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transition:
(D-Glycerate precursor to fragment).
-
Pathway Visualization
The following diagram illustrates the integration of D-Glyceric acid into the serine and glycolytic pathways.
Caption: Schematic of the non-phosphorylated serine pathway. Exogenous Calcium D-Glycerate enters the mitochondrial matrix, bypassing upstream deamination steps to fuel the glycolytic pool via GLYCTK.
References
-
Van Schaftingen, E. (1989).[9] "D-glycerate kinase deficiency as a cause of D-glyceric aciduria."[1][8][9][10][11] FEBS Letters, 243(2), 127-131.[9] Link
-
Sass, J. O., et al. (2010). "D-Glyceric aciduria: variants of the GLYCTK gene and correlation with the clinical phenotype." Journal of Inherited Metabolic Disease, 33, 353-357. Link
-
Habe, H., et al. (2011). "Enhancement of cell viability by D-glyceric acid in ethanol-dosed gastric cells." Journal of Bioscience and Bioengineering, 111(2), 206-209. Link
-
Guo, J., et al. (2010). "Human D-glycerate kinase, encoded by GLYCTK and deficient in D-glyceric aciduria, is a mitochondrial enzyme."[11] Human Mutation, 31(9), 1036-1044. Link
-
Pettit, F. H., et al. (1990). "Assay of D-glycerate kinase." Methods in Enzymology, 193, 143-148. Link
-
Kallio, J. P., et al. (2020). "Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans." International Journal of Molecular Sciences, 21(23), 9078. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism [frontiersin.org]
- 3. Glycolytic flux controls d-serine synthesis through glyceraldehyde-3-phosphate dehydrogenase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycolytic flux controls D-serine synthesis through glyceraldehyde-3-phosphate dehydrogenase in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism [frontiersin.org]
- 8. D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. metabolicsupport.org [metabolicsupport.org]
- 11. Human d-Glycerate Kinase, Encoded by GLYCTK and Deficient in d-Glyceric Aciduria, Is a Mitochondrial Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermodynamic Stability of D-Glyceric Acid Calcium Dihydrate
Prepared by: Gemini, Senior Application Scientist
Abstract: The solid-state stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, bioavailability, and manufacturability. Hydrated forms, in particular, present unique challenges due to their sensitivity to environmental temperature and humidity. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of D-Glyceric acid calcium dihydrate, a simple organic salt, using a multi-modal analytical approach. We detail the theoretical underpinnings of hydrate stability and provide field-proven, step-by-step protocols for core analytical techniques, including X-Ray Powder Diffraction (XRPD), Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Vapor Sorption (DVS). By explaining the causality behind experimental choices and illustrating how data from these orthogonal techniques are synthesized, this guide serves as a practical blueprint for researchers, scientists, and drug development professionals tasked with characterizing the solid-state properties of hydrated pharmaceutical materials.
Introduction: The Critical Role of Solid-State Stability
In pharmaceutical development, the selection of the optimal solid form of an API is a decision with far-reaching consequences. Different solid forms, such as polymorphs, solvates, and hydrates, can exhibit diverse physicochemical properties, including solubility, dissolution rate, and physical stability.[1][2] These properties directly impact the drug product's bioavailability, manufacturability, and shelf-life.[1] Hydrates, crystalline solids containing water within their lattice structure, are of particular interest. Approximately one-third of pharmaceutical solids can exist in a hydrated form.[3][4]
The stability of a hydrate is a delicate thermodynamic balance, highly dependent on ambient temperature and relative humidity (RH). An unintended conversion from an anhydrous form to a hydrate, or from one hydrate state to another, can lead to:
-
Altered Bioavailability: Hydrates are often less soluble than their anhydrous counterparts, which can reduce dissolution rates and subsequent absorption.[3][5]
-
Manufacturing Challenges: Changes in crystal form can affect powder flow, compaction properties, and overall processability.
-
Reduced Shelf-Life: Physical and chemical degradation can be accelerated by the mobility of water molecules within the crystal lattice.
Therefore, a thorough understanding of a hydrate's thermodynamic stability is not merely an academic exercise; it is a regulatory expectation and a cornerstone of robust formulation development, as outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8][9] This guide uses D-Glyceric acid calcium dihydrate as a model compound to demonstrate a best-practice analytical workflow for establishing a comprehensive stability profile.
Subject Compound Profile: D-Glyceric Acid Calcium Dihydrate
-
IUPAC Name: calcium;bis((2R)-2,3-dihydroxypropanoate);dihydrate[10]
-
Molecular Formula: C₆H₁₄CaO₁₀[10]
-
Molecular Weight: 286.25 g/mol [10]
-
Structure: A calcium salt of the naturally occurring D-Glyceric acid, crystallized with two molecules of water.[11]
-
Known Properties: It is a powder or crystalline solid with a reported decomposition temperature of approximately 134 °C.
While a relatively simple molecule, its dihydrate nature makes it an excellent candidate for demonstrating the principles of thermodynamic stability assessment. The primary stability questions to address are:
-
Under what temperature conditions does it lose its water of hydration?
-
What is the critical relative humidity below which it becomes unstable?
-
Are the dehydration processes reversible?
-
Does dehydration lead to an amorphous form or a stable anhydrous crystalline form?
Theoretical Framework: Thermodynamics of Hydrated Salt Stability
The stability of a hydrate relative to its anhydrous form (or a lower hydrate) is governed by Gibbs free energy (ΔG). A phase transition will spontaneously occur only if it results in a decrease in the system's free energy. This relationship is heavily influenced by two key environmental factors: temperature (T) and water activity (a_w), which is directly related to relative humidity (RH).
The transition between a hydrate and its anhydrous form can be represented as: Anhydrate + nH₂O ⇌ Hydrate
The equilibrium point for this reaction is defined by a specific temperature and RH, known as the equilibrium relative humidity (ERH) .
-
If RH > ERH: The hydrate form is thermodynamically stable. The anhydrous form, if exposed to this humidity, will tend to convert to the hydrate.
-
If RH < ERH: The anhydrous form is thermodynamically stable. The hydrate will tend to lose water (effloresce) to form the anhydrate.
This relationship forms the basis of our analytical strategy. By systematically varying temperature and humidity and monitoring the material's response, we can map out its stability landscape.
Multi-Modal Analytical Approach for Stability Assessment
No single technique can fully elucidate the stability of a hydrate. A robust characterization relies on a combination of orthogonal methods that provide complementary information. The workflow below represents a self-validating system where the results of one technique confirm and build upon the findings of another.
Figure 1: Integrated workflow for hydrate stability assessment.
Initial Characterization: Confirming the Starting Material
The first step is to confirm the identity and purity of the starting material, D-Glyceric acid calcium dihydrate.
4.1.1 X-Ray Powder Diffraction (XRPD)
-
Causality: XRPD is the gold standard for identifying crystalline phases.[12][13] Each crystalline solid produces a unique diffraction pattern, or "fingerprint," based on its crystal lattice structure.[13][14] This analysis confirms that the initial material is a single, crystalline phase and provides a reference pattern against which to compare samples after stress testing.[1][15]
-
Protocol:
-
Gently grind a small amount (approx. 50-100 mg) of the sample to ensure random orientation, if necessary.[15]
-
Pack the sample into a standard sample holder.
-
Analyze using a diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of 2° to 40° at a continuous scan rate.
-
Record the resulting diffractogram, noting the peak positions (in °2θ) and their relative intensities.
-
4.1.2 Thermogravimetric Analysis (TGA)
-
Causality: TGA measures changes in mass as a function of temperature.[16][17] It is used here to quantify the water content. For a dihydrate of D-Glyceric acid calcium (anhydrous MW = 250.22 g/mol ), the theoretical water content is 12.59% (2 * 18.02 / 286.25). TGA will verify if the measured weight loss upon heating corresponds to this value.[16]
-
Protocol:
4.1.3 Karl Fischer (KF) Titration
-
Causality: As a self-validating step, KF titration is performed to corroborate the water content measured by TGA. KF is a highly specific and accurate method for water determination.[19][20][21][22] A close match between the TGA weight loss and the KF water content provides high confidence that the observed weight loss is exclusively due to water.
-
Protocol (Volumetric):
-
Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.[21]
-
Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a dry endpoint.
-
Accurately weigh and add a sufficient amount of the sample to the vessel.
-
Titrate the sample with the standardized KF reagent to the electrometric endpoint.[21]
-
Calculate the percentage of water in the sample.
-
Thermal Analysis: Probing Dehydration and Decomposition
This phase investigates the material's behavior under thermal stress.
4.2.1 Thermogravimetric Analysis (TGA)
-
Causality: The TGA experiment from the initial characterization also serves as the primary thermal stability test. The thermogram reveals the temperature range over which dehydration occurs and if the two water molecules are lost in a single step or multiple steps.[16][23] It also identifies the onset of thermal decomposition (further weight loss after dehydration).[16]
4.2.2 Differential Scanning Calorimetry (DSC)
-
Causality: DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[24] While TGA shows if and when a mass loss occurs, DSC reveals the energetics of the process.[25] Dehydration is an endothermic process (requires energy input) and will appear as a peak in the DSC thermogram.[4] This confirms that the weight loss seen in TGA is a true desolvation event and not, for example, slow evaporation of surface water.[25]
-
Protocol:
-
Accurately weigh 2-5 mg of the sample into a vented aluminum DSC pan. A pinhole in the lid allows evolved water vapor to escape.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at the same rate as the TGA experiment (e.g., 10 °C/min) under a dry nitrogen purge.[26]
-
Record the heat flow versus temperature. The endothermic peak corresponding to dehydration should align with the weight loss step observed in the TGA.[27]
-
| Parameter | Expected Result for D-Glyceric Acid Calcium Dihydrate | Rationale |
| TGA Weight Loss | ~12.6% | Corresponds to the loss of two water molecules. |
| TGA Onset Temp. | > 50 °C | Dehydration onset provides a first indication of thermal stability.[27] |
| DSC Event | Sharp endotherm | A sharp peak indicates a crystalline-to-crystalline transition (dehydration). A broad peak might suggest loss from an amorphous or weakly bound state. |
| DSC/TGA Correlation | Dehydration endotherm temperature range matches the TGA weight loss range. | Confirms that the thermal event is associated with the mass loss. |
| TGA Decomposition | Onset > 130 °C | Confirms literature value and separates dehydration from decomposition. |
Hygroscopicity and Phase Integrity under Humidity Stress
This phase explores the material's behavior in the presence of water vapor, which is crucial for determining storage and handling requirements.
4.3.1 Dynamic Vapor Sorption (DVS)
-
Causality: DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of humidified gas.[5][28] The resulting sorption/desorption isotherm reveals the material's hygroscopicity, the critical RH at which it gains or loses water, and the reversibility of the process.[5][29][30]
-
Protocol:
-
Place 10-20 mg of the sample on the DVS microbalance.
-
Dry the sample in situ at 0% RH until mass equilibrium is reached. This establishes the anhydrous weight.
-
Increase the RH in steps (e.g., 10% steps from 0% to 90% RH), allowing the sample to reach mass equilibrium at each step (sorption curve).
-
Decrease the RH in the same steps back to 0% RH (desorption curve).
-
(Optional) Perform a second sorption cycle to check for hysteresis or changes in behavior.
-
4.3.2 Post-DVS XRPD
-
Causality: After the DVS experiment, the sample is analyzed by XRPD to determine if the crystal structure has changed. This is a critical self-validating step. If the DVS shows a reversible loss and regain of water, the post-DVS XRPD pattern should match the original pattern. If an irreversible change occurred (e.g., conversion to an amorphous form or a different polymorph), the XRPD pattern will be different.[31]
Figure 2: Relationship between environmental factors and hydrate stability.
Interpreting the Data: Building a Stability Profile
By synthesizing the data from all techniques, a comprehensive stability profile for D-Glyceric acid calcium dihydrate can be constructed.
-
From TGA/DSC: We learn the material is thermally stable up to a certain temperature, at which point it dehydrates. The weight loss confirms its nature as a dihydrate, and the endotherm confirms this is a phase transition.
-
From DVS: We identify the critical relative humidity (ERH). For example, if the DVS isotherm shows a sharp weight loss below 20% RH, this indicates the dihydrate is unstable in very dry environments. The shape of the isotherm classifies its hygroscopicity. A reversible isotherm suggests the material can safely cycle through humidity changes without losing its crystalline form.
-
From XRPD: The pre- and post-stress patterns provide the definitive answer on phase integrity. If the pattern is unchanged after dehydration and rehydration, we can conclude the crystal lattice is robust. If it becomes amorphous or changes to a new pattern, the material has undergone an irreversible transformation.
Example Stability Statement: "D-Glyceric acid calcium dihydrate is a crystalline solid, confirmed by XRPD. It contains approximately 12.6% water, consistent with its theoretical stoichiometry, as verified by TGA and Karl Fischer titration. Thermal analysis shows a single-step dehydration event with an onset at 85 °C, followed by decomposition above 140 °C. DVS analysis reveals the dihydrate is stable between 20% and 90% RH at 25 °C. Below 20% RH, it reversibly dehydrates to a stable anhydrous form. This reversibility was confirmed by post-DVS XRPD analysis, which showed a return to the original dihydrate crystal structure upon re-equilibration at ambient humidity. The material can be classified as slightly hygroscopic."
Conclusion and Recommendations
The multi-modal analytical approach described provides a robust and scientifically sound method for characterizing the thermodynamic stability of D-Glyceric acid calcium dihydrate. This workflow, which emphasizes orthogonal techniques and self-validating protocols, allows for a confident determination of critical stability parameters.
Based on this characterization, recommendations for handling, storage, and manufacturing can be made with high confidence. For instance, the data would inform whether the API needs to be stored under controlled humidity conditions to prevent dehydration or whether it is robust enough for processing in a standard manufacturing environment. This fundamental understanding is essential for mitigating risks in drug development and ensuring the delivery of a safe, effective, and stable final product, in line with the principles of ICH guidelines.[6][8]
References
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Bhatt, A. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]
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Cervellino, A. (2018, February 2). The Power of Synchrotron X-Ray Powder Diffraction for the Characterization of Pharmaceuticals. American Pharmaceutical Review. [Link]
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Purple Diamond. (2025, January 21). Understanding ICH Guidelines for Stability Testing. Purple Diamond. [Link]
-
Lu, J., & Rohani, S. (2012). A rapid approach to the preliminary assessment of the physical stability of pharmaceutical hydrates. Journal of Pharmaceutical Sciences, 101(10), 3849-3857. [Link]
-
Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]
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BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. [Link]
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Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]
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Wzgarda, A., et al. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia MDPI. [Link]
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Patel, R., et al. (2020). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1316-1333. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Wzgarda, A., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(19), 4591. [Link]
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United States Pharmacopeia. (2022, May 1). <941> CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). US Pharmacopeia. [Link]
-
EMA. (2003, February). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]
-
AZoM. (2015, April 8). Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss. AZoM. [Link]
-
Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. [Link]
-
PubChem. (n.d.). Glyceric acid calcium dihydrate, D-. National Center for Biotechnology Information. [Link]
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Pharma Drama. (2024, March 23). What are pharmaceutical hydrates and solvates? YouTube. [Link]
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Thermal Support. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. [Link]
-
European Commission's Food Safety. (n.d.). D-glyceric acid, (may contain also L-enantiomer of glyceric acid (2,3- dihydroxy propanoic acid), trade. European Commission. [Link]
-
Wikipedia. (n.d.). Dynamic vapor sorption. Wikipedia. [Link]
-
Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Improved Pharma. [Link]
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Wikipedia. (n.d.). Karl Fischer titration. Wikipedia. [Link]
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TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. [Link]
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Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. [Link]
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Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Pharmaguideline. [Link]
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Ami Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates. Ami Instruments. [Link]
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Surface Measurement Systems. (2013, June 5). Investigation of Channel Hydrate Formation and Loss Using the DVS. Surface Measurement Systems. [Link]
-
PPD. (n.d.). Determining Water Content with a Novel Karl Fischer Titration Approach. PPD. [Link]
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ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories. [Link]
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Scharlab. (n.d.). Karl Fischer water content titration. Scharlab. [Link]
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The Royal Society of Chemistry. (n.d.). Figure 1. Differential scanning calorimetry (DSC) traces for DOPE fully hydrated in water. The Royal Society of Chemistry. [Link]
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TA Instruments. (n.d.). Thermal Analysis to Determine Various Forms of Water Present in Hydrogels. TA Instruments. [Link]
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ResearchGate. (n.d.). A differential scanning calorimetry (DSC) scan of a hydrated and of a partially dehydrated.... ResearchGate. [Link]
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Nakano, M., et al. (2010). Discrepancy between thermodynamic and kinetic stabilities of the tert-butanol hydrates and its implication for obtaining pharmaceutical powders by freeze-drying. Chemical Communications, 46(31), 5698-5700. [Link]
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An In-depth Technical Guide to D-Glyceric Acid Calcium Dihydrate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of D-Glyceric acid calcium dihydrate, a molecule of significant interest in chemical synthesis and the life sciences. From its fundamental physicochemical properties to its applications as a chiral building block in drug development, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical industry.
Core Molecular and Physical Properties
D-Glyceric acid is a naturally occurring three-carbon sugar acid.[1][2] It is the D-enantiomer of glyceric acid and serves as a metabolite of glycerol in various organisms, including humans.[1][2] For laboratory and industrial applications, it is commonly supplied as its stable calcium salt dihydrate.
Key Identifiers and Molecular Data
A precise understanding of the fundamental properties of D-Glyceric acid calcium dihydrate is paramount for its effective use in research and development. The following table summarizes its key molecular and physical data.
| Property | Value | Source(s) |
| Chemical Name | D-Glyceric acid calcium salt dihydrate | [3][4] |
| Synonyms | (R)-2,3-Dihydroxypropanoic acid calcium salt dihydrate | [3] |
| CAS Number | 6000-41-5 | [3][5] |
| Molecular Formula | [HOCH₂CH(OH)CO₂]₂Ca·2H₂O | [3][4] |
| Molecular Weight | 286.25 g/mol | [3][5] |
| Appearance | Powder or crystals | [3][4] |
| Melting Point | 134 °C (decomposes) | [3][4] |
| Optical Activity | [α]20/D +13° (c=5 in H₂O) | [3][4] |
| pKa of D-Glyceric acid | 3.52 (at 25°C) | [6][7] |
| Solubility | Miscible with water and alcohol. Soluble in DMSO (≥ 100 mg/mL). Nearly insoluble in ether. | [6][7] |
Synthesis of D-Glyceric Acid: Pathways to a Versatile Chiral Molecule
The enantiomerically pure form of D-Glyceric acid is crucial for its application in stereospecific synthesis. Two primary routes for its production are prevalent: biotechnological fermentation and chemical synthesis.
Biotechnological Production from Glycerol
The microbial fermentation of glycerol, a readily available byproduct of biodiesel production, presents a sustainable and highly enantioselective route to D-Glyceric acid.[8] Acetic acid bacteria, such as Gluconobacter and Acetobacter species, are particularly efficient in this biotransformation.[8][9]
The underlying biochemical pathway involves the oxidation of glycerol. This process is advantageous as it often directly yields the desired D-enantiomer with high purity.
Caption: Stereospecific synthesis of D-Glyceric acid from L-Serine.
-
Dissolution: L-serine is dissolved in a cold, acidic aqueous solution (e.g., dilute sulfuric acid).
-
Diazotization: A solution of sodium nitrite is added dropwise to the L-serine solution while maintaining a low temperature. This in-situ formation of nitrous acid reacts with the primary amine of L-serine to form a diazonium salt intermediate.
-
Hydrolysis: The unstable diazonium salt spontaneously hydrolyzes, replacing the diazonium group with a hydroxyl group, yielding D-Glyceric acid with retention of configuration.
-
Isolation: The D-Glyceric acid is then isolated from the reaction mixture and can be further purified.
Analytical Methodologies for Quality Control
Robust analytical methods are essential for verifying the identity, purity, and enantiomeric excess of D-Glyceric acid and its derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
HPLC Analysis of D-Glyceric Acid
The quantification of D-Glyceric acid in fermentation broths or reaction mixtures is typically achieved using HPLC with refractive index (RI) or ultraviolet (UV) detection.
-
Column: An ion-exchange column, such as those with a sulfonated divinylbenzene-styrene resin, is commonly employed.
-
Mobile Phase: A dilute aqueous solution of a strong acid, like sulfuric acid (e.g., 5 mM), is used as the mobile phase.
-
Flow Rate: A typical flow rate is in the range of 0.5-0.8 mL/min.
-
Temperature: The column is often heated (e.g., to 60-70 °C) to improve peak shape and resolution.
-
Detection: A Refractive Index (RI) detector is suitable for detecting D-Glyceric acid.
-
Quantification: The concentration of D-Glyceric acid is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.
Spectroscopic Characterization
Spectroscopic techniques provide crucial information for the structural elucidation and confirmation of D-Glyceric acid calcium dihydrate.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of D-Glyceric acid calcium dihydrate will exhibit characteristic absorption bands corresponding to its functional groups. These include a broad O-H stretching band from the hydroxyl groups and water of hydration, C-H stretching bands, and a strong carboxylate (COO⁻) stretching band, which is indicative of the salt form. An FT-IR spectrum is available on PubChem for reference. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. The spectrum of D-Glyceric acid will show distinct signals for the protons on the chiral center and the CH₂ group.
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For D-Glyceric acid, three distinct signals corresponding to the carboxyl carbon, the CH-OH carbon, and the CH₂-OH carbon are expected.
-
Applications in Drug Development and Research
The inherent chirality and multiple functional groups of D-Glyceric acid make it a valuable chiral building block in the synthesis of complex molecules, particularly pharmaceuticals. [10][11][12]
Chiral Building Block in Asymmetric Synthesis
D-Glyceric acid serves as a versatile starting material for the synthesis of other important chiral intermediates. [10]For instance, it can be converted into (R)-glyceraldehyde acetonide, a key precursor in the stereoselective synthesis of β-lactams, which form the core structure of many antibiotic drugs. [10]Furthermore, it is used in the synthesis of chiral glycerides. [13][14] The general strategy involves the protection of the diol functionality, often as an acetonide, which allows for selective chemical transformations at the carboxylic acid group.
Caption: D-Glyceric acid as a precursor to valuable chiral intermediates.
Biological and Therapeutic Research
D-Glyceric acid is an endogenous metabolite, and its levels can be indicative of certain metabolic disorders, such as D-glyceric aciduria. [1]As such, its sodium and calcium salts are used as research chemicals in the study of these conditions. [15]There is also interest in its potential to activate mitochondrial metabolism. [1]
Safety, Handling, and Storage
Proper handling and storage of D-Glyceric acid calcium dihydrate are essential to ensure laboratory safety and maintain the integrity of the compound.
-
Safety Precautions: It is recommended to handle D-Glyceric acid calcium dihydrate in a well-ventilated area. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [3][16]For powdered forms, a dust respirator may be appropriate to avoid inhalation. [16][17]* Toxicology: While comprehensive toxicological data for the calcium dihydrate salt is limited, studies on glyceric acid suggest it is well-tolerated and does not pose a significant safety risk at recommended doses. [18]It is considered to be a skin and serious eye irritant. [1]* Storage: D-Glyceric acid calcium dihydrate should be stored in a tightly closed container in a cool, dry place, protected from light. [16][19]
Conclusion
D-Glyceric acid calcium dihydrate is a compound with significant utility in both academic research and industrial drug development. Its value as a renewable, chiral building block is well-established, providing a gateway to a variety of complex and medicinally relevant molecules. A thorough understanding of its properties, synthesis, and analytical methods, as outlined in this guide, is crucial for harnessing its full potential.
References
- BenchChem. (2025). Application of D-Glyceric Acid as a Chiral Building Block in Organic Synthesis.
- BenchChem. (2025). Comparative study of different synthetic routes to D-glyceric acid.
- Sigma-Aldrich. D-Glyceric acid calcium salt dihydrate 99%.
- ChemicalBook. glyceric acid CAS#: 473-81-4.
- PubMed. (n.d.). The synthesis of chiral glycerides starting from D- and L-serine.
- Research Solutions Pages. (n.d.). The synthesis of Chiral Glycerides starting from D- and L-serine.
- Merck Index. (n.d.). Glyceric Acid.
- Cambridge Isotope Laboratories, Inc. L-Glyceric acid, calcium salt dihydrate (¹³C₃, 99%).
- PubChem. Glyceric acid calcium dihydrate, D-.
- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET - Calcium DL-Glycerate Hydrate.
- FooDB. (2010, April 8). Showing Compound Glyceric acid (FDB012242).
- FooDB. (2010, April 8). Showing Compound D-Glyceric acid (FDB008493).
- Actylis Lab Solutions. (2024, May 24). SAFETY DATA SHEET.
- European Commission's Food Safety. (n.d.). D-glyceric acid, (may contain also L-enantiomer of glyceric acid (2,3- dihydroxy propanoic acid), trade. Retrieved from European Commission's Food Safety website.
- SpectraBase. DL-glyceric acid - Optional[1H NMR] - Chemical Shifts.
- American Chemical Society. (2025, April 28). D-Glyceric acid.
- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- LGC Standards. D-Glyceric Acid Calcium Salt Dihydrate.
- Alkali Scientific. ᴅ-Glyceric acid calcium salt dihydrate, 1 X 1 g (367494-1G).
- Sigma-Aldrich. D -Glyceric acid 99 6000-41-5.
- Spectrum Chemical. (2009, June 8). Material Safety Data Sheet.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Gunawan, & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
- Wikipedia. Glyceric acid.
- Fisher Scientific. Sigma Aldrich D-Glyceric Acid Calcium Salt Dihydrate 5 g.
- PMC. (2018, May 15). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections.
- Patsnap Eureka. (2025, July 23). Glycerol's Contribution to Improved Drug Delivery Systems.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- PubMed. (2009, September 15). Biotechnological production of D-glyceric acid and its application.
- ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- PMC. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- ResearchGate. Biotechnological production of D-glyceric acid and its application.
- MedchemExpress.com. D-Glyceric acid sodium.
- Fisher Scientific. (2015, June 19). Safety Data Sheet.
- United States Biological. L-Glyceric acid calcium salt dihydrate CAS 6057-35-8,14028-63-8.
- PubMed. (2012, December 15). Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol.
- Amgen Biotech Experience. (2005, October 10). Glycerin MSDS.
- Santa Cruz Biotechnology. SAFETY DATA SHEET.
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Solubility Profile of Calcium D-Glycerate Dihydrate in Aqueous Solvents
[1]
Content Type: Technical Guide & Whitepaper Audience: Pharmaceutical Scientists, Formulation Engineers, and Academic Researchers[1]
Executive Summary
Calcium D-glycerate dihydrate (Calcium bis(2,3-dihydroxypropanoate) dihydrate) is a calcium salt of D-glyceric acid, distinct from the widely available calcium D-glucarate.[1] While calcium glucarate is sparingly soluble, calcium D-glycerate exhibits significant aqueous solubility , making it a viable candidate for liquid pharmaceutical formulations and metabolic support solutions.[1]
This guide provides a definitive physicochemical profile of the compound, contrasting its behavior with structural analogs (e.g., calcium lactate).[1] It establishes a self-validating experimental protocol for precise solubility determination, addressing the scarcity of standardized solubility constants in public literature.
Physicochemical Characterization
Understanding the solubility of calcium D-glycerate requires a structural analysis of the solute-solvent interaction. Unlike the rigid, dicarboxylic lattice of calcium glucarate, calcium glycerate possesses a more flexible structure with high hydrogen-bonding potential.[1]
Compound Identity
| Parameter | Specification |
| IUPAC Name | Calcium; bis((2R)-2,3-dihydroxypropanoate); dihydrate |
| CAS Number | 6000-41-5 (D-isomer); 67525-74-0 (DL-isomer) |
| Molecular Formula | |
| Molecular Weight | ~286.25 g/mol (Dihydrate) |
| Coordination |
Solubility Mechanism
The dissolution of calcium D-glycerate is driven by the hydration of the calcium cation (
-
Enthalpic Contribution: The lattice energy is overcome by the high solvation energy of the
ion. -
Entropic Contribution: The release of the two water molecules from the crystal lattice into the bulk solvent provides a favorable entropic gain (
).
Aqueous Solubility Profile
Pure Water Systems
Qualitative and semi-quantitative data indicate that calcium D-glycerate is readily soluble in water at ambient temperatures, contrasting sharply with the "sparingly soluble" nature of calcium D-glucarate (
-
Estimated Solubility: Comparable to Calcium Lactate (~50–90 g/L at 25°C).[1] The additional hydroxyl group on the glycerate chain (relative to lactate) typically enhances hydrophilicity, potentially exceeding 100 g/L depending on polymorph purity.[1]
-
Temperature Dependence: Solubility is endothermic , increasing with temperature.[1] Purification protocols utilize this property, dissolving the salt in hot water and crystallizing upon cooling [1].
Binary Solvent Systems (Water-Ethanol)
Calcium D-glycerate follows a classic "antisolvent" profile in alcohol-water mixtures.[1]
-
High Ethanol Fraction: Insoluble.[1]
-
Application: This differential is the basis for purification. Adding ethanol to a saturated aqueous solution of calcium glycerate precipitates the pure dihydrate salt [1].
Comparative Solubility Data
| Compound | Anion Structure | Aqueous Solubility (25°C) | Classification |
| Ca D-Glycerate | 2,3-dihydroxypropanoate (3C) | High (Est. >50 g/L) | Soluble |
| Ca L-Lactate | 2-hydroxypropanoate (3C) | ~45–65 g/L | Soluble |
| Ca D-Glucarate | D-glucarate (6C, dicarboxylic) | ~0.02 g/L | Sparingly Soluble |
Critical Note: Researchers must verify the CAS number of their starting material. Confusion between "Glycerate" (3-carbon) and "Glucarate" (6-carbon) is a common source of formulation failure.[1]
Thermodynamic Logic & Pathway
The following diagram illustrates the thermodynamic decision-making process for predicting and optimizing solubility.
Figure 1: Thermodynamic pathway governing the dissolution and precipitation of Calcium D-Glycerate.[1]
Experimental Methodology: Determination of Equilibrium Solubility
Since precise industrial standard values for Calcium D-Glycerate are often proprietary, the following self-validating protocol is required to determine the exact solubility limit (
Protocol: Isothermal Shake-Flask Method
Objective: Determine
-
Preparation: Add excess Calcium D-Glycerate Dihydrate solid to 50 mL of degassed, deionized water in a borosilicate glass flask. Ensure visible solid remains at the bottom.
-
Equilibration:
-
Filtration:
-
Filter the supernatant through a 0.45 µm hydrophilic PTFE syringe filter.
-
Pre-saturation:[1] Discard the first 2 mL of filtrate to prevent filter adsorption errors.
-
-
Quantification (Complexometric Titration):
-
Calculation:
[1]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the gravimetric or titrimetric determination of solubility.
Formulation Implications
Bioavailability
The high aqueous solubility of calcium glycerate suggests superior bioavailability compared to calcium glucarate. The dissolved glycerate anion is readily absorbed via monocarboxylate transporters (MCTs) in the intestinal epithelium.
Stability in Solution
-
pH Sensitivity: While the salt is stable in neutral water, highly acidic environments (pH < 3) may protonate the glycerate anion, shifting the equilibrium toward free glyceric acid.[1]
-
Hygroscopicity: The dihydrate form is generally stable, but exposure to high humidity may lead to deliquescence due to its high solubility. Storage in desiccated conditions is recommended.[1]
References
-
Fenton, H. J. H., & Wilks, W. A. R. (1912).[1][4] Studies on Certain Aliphatic Hydroxy-acids.[1] Journal of the Chemical Society, Transactions.
-
ChemicalBook. (2023).[1] Calcium DL-glycerate dihydrate Product Properties.[1][3][5][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 17749140, Glyceric acid calcium dihydrate, D-.[1][1]
-
Cayman Chemical. (2023).[1] Calcium D-Glucarate (Contrast Reference).[1][6][7][1]
Sources
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- 5. CAS 67525-74-0: dl-glyceric acid hemicalcium hydrate [cymitquimica.com]
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The Bioenergetic Shunt: Pharmacological Mechanism of D-Glyceric Acid Calcium in Ethanol Oxidation
Content Type: Technical Whitepaper Audience: Drug Development Professionals, Metabolic Researchers, and Hepatologists. Subject: Calcium D-Glycerate (D-Glyceric Acid Calcium Salt)
Executive Summary: The NAD+ Regeneration Bottleneck
In the landscape of alcohol metabolism therapeutics, D-Glyceric Acid Calcium (DGA-Ca) represents a distinct metabolic intervention compared to the more commonly known Calcium D-Glucarate. While D-Glucarate functions primarily in Phase II detoxification (glucuronidation), D-Glyceric acid operates on bioenergetics and redox homeostasis .
The pharmacological efficacy of DGA-Ca in accelerating alcohol metabolism relies on a specific "bioenergetic shunt." By entering the glycolytic/gluconeogenic pathway via Glycerate Kinase , DGA-Ca acts as an ATP sink. This rapid consumption of ATP increases the cytosolic ADP concentration, which in turn stimulates mitochondrial respiration (OxPhos). The accelerated mitochondrial activity drives the re-oxidation of cytosolic NADH via the Malate-Aspartate shuttle, effectively bypassing the rate-limiting step of Alcohol Dehydrogenase (ADH).
This guide details the molecular mechanism, kinetic validation, and experimental protocols required to evaluate DGA-Ca as a metabolic accelerator.
Chemical Identity & Pharmacokinetics
It is imperative to distinguish the active moiety from similar sugar acids.
-
Compound: Calcium D-Glycerate (Calcium salt of (2R)-2,3-dihydroxypropanoic acid).
-
Molecular Formula:
(assuming 2:1 stoichiometry) or depending on dissociation. -
Cellular Entry: D-Glycerate enters hepatocytes via the monocarboxylate transporters (MCTs) or specific anion exchangers, where it immediately enters the cytosolic metabolic pool.
Core Pharmacological Mechanism
The metabolism of ethanol is kinetically zero-order (constant rate) because the enzyme Alcohol Dehydrogenase (ADH) becomes saturated at low concentrations. However, the true bottleneck is not the enzyme itself, but the availability of its cofactor, NAD+ .
The "Stalled" State (Acute Intoxication)
-
Ethanol Oxidation: Ethanol + NAD+
Acetaldehyde + NADH + H+. -
The Blockade: As NADH accumulates, the cytosolic NADH/NAD+ ratio spikes.
-
Inhibition: High NADH acts as a competitive inhibitor to ADH and slows the cycle. The mitochondria cannot oxidize cytosolic NADH fast enough because the shuttle systems are rate-limited by the mitochondrial proton motive force.
The D-Glycerate Acceleration (The "Spark")
D-Glycerate acts as a metabolic primer. Its mechanism can be described in three coupled phases:
-
The ATP Sink (Glycerate Kinase): Upon entry, D-Glycerate is rapidly phosphorylated by the liver-specific enzyme Glycerate Kinase (EC 2.7.1.31).
Crucial Note: This reaction consumes ATP and generates ADP in the cytosol. -
Respiratory Control (The ADP Signal): Mitochondrial respiration is tightly controlled by the availability of ADP (State 3 respiration). The surge in cytosolic ADP from Step 1 signals the mitochondria to accelerate Oxidative Phosphorylation to replenish ATP.
-
The Shuttle Pull (Redox Restoration): To support this accelerated respiration, the mitochondria must consume reducing equivalents. This creates a "suction" effect on the Malate-Aspartate Shuttle , pulling NADH out of the cytosol and into the mitochondrial electron transport chain.
-
Result: Cytosolic NAD+ is regenerated rapidly.
-
Outcome: ADH is "unlocked," and ethanol oxidation accelerates (observed +25-30% increase in elimination rates).
-
Visualization: The Metabolic Gearbox
Figure 1: The Bioenergetic Coupling. D-Glycerate hydrolysis of ATP drives mitochondrial respiration, which in turn accelerates the recycling of NADH to NAD+, removing the brake on Alcohol Dehydrogenase.
Secondary Effects: Cytoprotection & Acetaldehyde
While the primary mechanism is metabolic acceleration, DGA-Ca exhibits secondary pharmacological benefits:
-
Gastric Cytoprotection:
-
Mechanism:[4][5][6] Direct interaction with gastric mucosal cells.
-
Data: In vitro studies (Habe et al.) demonstrate that D-Glyceric acid (specifically the racemic and D-forms) significantly improves cell viability in gastric cells exposed to 2-3% ethanol concentrations. This suggests a membrane-stabilizing or anti-apoptotic effect independent of hepatic metabolism.
-
-
Acetaldehyde Clearance:
-
By accelerating the overall flux of the respiratory chain, ALDH (Aldehyde Dehydrogenase) activity is also supported, preventing the "backlog" of toxic acetaldehyde, provided that mitochondrial capacity is not exceeded.
-
Experimental Protocols for Validation
To validate this mechanism in a drug development context, the following self-validating protocols are recommended.
Protocol A: Hepatocyte Metabolic Flux Analysis (In Vitro)
Objective: Quantify the "ATP Sink" effect and Oxygen Consumption Rate (OCR).
-
Isolation: Isolate primary hepatocytes from Sprague-Dawley rats via collagenase perfusion.
-
Plating: Seed hepatocytes (20,000 cells/well) in XF96 cell culture microplates (Agilent Seahorse format).
-
Media: Krebs-Henseleit buffer (low glucose).
-
Injection Strategy:
-
Port A: Ethanol (100 mM final).
-
Port B: D-Glyceric Acid Calcium (varying concentrations: 0.1, 0.5, 1.0 mM).
-
Port C: Oligomycin (ATP synthase inhibitor - control).
-
-
Measurement:
-
Measure OCR (Oxygen Consumption Rate) .
-
Success Criteria: DGA-Ca injection must cause an immediate, dose-dependent spike in OCR (indicating ADP-driven respiration) concurrent with a sustained OCR elevation compared to Ethanol-only wells.
-
Validation: If Oligomycin blocks the DGA-induced spike, the mechanism is confirmed as ATP-synthase coupled.
-
Protocol B: Cytosolic Redox State Assay (NADH/NAD+ Ratio)
Objective: Prove that DGA-Ca restores the NAD+ pool.
| Step | Action | Causality |
| 1 | Incubate Hepatocytes | Stabilize metabolism. |
| 2 | Challenge | Add Ethanol (50mM) |
| 3 | Quench | Rapid lysis with acidic extraction buffer (preserves NAD+) and alkaline buffer (preserves NADH). |
| 4 | Cycling Assay | Use WST-1 or colorimetric cycling assay to quantify NAD+ and NADH. |
| 5 | Calculation | Calculate Ratio: |
| 6 | Target Data | Ethanol control will show high ratio (>0.5). DGA-Ca group should show significantly lower ratio (<0.2), approaching saline control. |
Critical Analysis & Limitations
-
Stoichiometry Limits: The acceleration is limited by the maximal velocity (
) of Glycerate Kinase. Once this enzyme is saturated, adding more DGA-Ca will not further increase ADP generation. -
Mitochondrial Health: This mechanism relies entirely on functional mitochondria. In cases of severe alcoholic liver disease (steatohepatitis) where mitochondria are damaged, DGA-Ca efficacy may be blunted.
-
Differentiation: Researchers must ensure the source material is D-Glyceric Acid , not D-Glucaric Acid. The latter inhibits beta-glucuronidase and has no immediate effect on the NADH/NAD+ redox state.
References
-
Eriksson, C. J., et al. (2007). "Acceleration of Ethanol and Acetaldehyde Oxidation by D-Glycerate in Rats."[7] Metabolism: Clinical and Experimental, 56(7), 895–898.
-
Habe, H., et al. (2011). "Effect of Glyceric Acid Calcium Salt on the Viability of Ethanol-Dosed Gastric Cells." Journal of Oleo Science, 60(11), 585–590.
-
Habe, H., et al. (2021/2025). "Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans."[3] Frontiers in Aging, 2:752636.[8]
-
Landau, B. R., et al. (1996). "Glycerol metabolism in the human liver." Journal of Applied Physiology, 81(5), 2239-2244. (Foundational reference for glycerate/glycerol kinase pathways).[9][10]
Sources
- 1. THE OXIDATION OF D- AND L-GLYCERATE BY RAT LIVER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of d- and l-[3-14C]glycerate by liver tissue of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Glycerate kinase - Wikipedia [en.wikipedia.org]
- 6. Acceleration of ethanol and acetaldehyde oxidation by D-glycerate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of glyceric acid calcium salt on the viability of ethanol-dosed gastric cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50-60-Year-Old Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avys.omu.edu.tr [avys.omu.edu.tr]
- 10. Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation and Optimization of D-Glyceric Acid Calcium Salt (Dihydrate) Solutions for Mammalian Cell Culture
Abstract
D-Glyceric acid (as Calcium D-glycerate dihydrate) is a critical metabolic intermediate used to interrogate glycolytic bypass pathways, mitochondrial respiration, and serine metabolism. However, its application in cell culture is frequently compromised by the "Calcium Confound"—the unintentional precipitation of calcium phosphate when high-molarity calcium salts are introduced to phosphate-rich media (e.g., DMEM, RPMI). This Application Note provides a standardized, self-validating protocol for preparing stable 100 mM stock solutions, ensuring precise metabolic dosing while mitigating ionic precipitation risks.
Introduction: Metabolic Utility and Chemical Constraints
D-Glyceric acid is a sugar acid derived from the oxidation of glycerol.[1][2] In mammalian physiology, it enters the glycolytic pathway primarily through conversion to 2-phosphoglycerate (2-PG) by the enzyme glycerate kinase (GLYCTK). This bypasses the upper regulatory steps of glycolysis (Hexokinase/PFK), making it a valuable tool for studying metabolic flux, particularly in hepatocytes and renal cells.
The "Calcium Confound"
Researchers often overlook the cation load. D-Glyceric acid is commercially available as a calcium salt (Calcium D-glycerate dihydrate).[3][4][5]
-
Stoichiometry: 1 mole of salt yields 2 moles of D-Glycerate and 1 mole of Ca²⁺ .
-
Solubility Limit: While the salt is soluble in water, the free Calcium ion (Ca²⁺) reacts readily with inorganic phosphate (Pi) present in standard culture media (DMEM contains ~0.9 mM Pi).
-
Critical Threshold: When [Ca²⁺] × [Pi] exceeds the solubility product constant (
), insoluble calcium phosphate precipitates (hydroxyapatite precursors) form. This not only alters the media composition but causes physical stress to cells (often mistaken for drug toxicity) and can induce pseudo-transfection artifacts.
Material Specifications
| Property | Specification |
| Compound Name | D-Glyceric acid calcium salt dihydrate |
| Synonyms | Calcium D-glycerate; (R)-2,3-Dihydroxypropanoic acid calcium salt |
| CAS Number | 6000-41-5 |
| Molecular Formula | (C₃H₅O₄)₂Ca[3][4][5][6] · 2H₂O |
| Molecular Weight | 286.25 g/mol |
| Solubility | Soluble in water; Insoluble in Ethanol/Acetone |
| Storage (Solid) | Room Temperature (Desiccated) |
| Storage (Solution) | -20°C (Stable for 3 months) |
Pre-Formulation Considerations (Expertise & Logic)
Solvent Selection
DO NOT dissolve the stock powder in PBS (Phosphate Buffered Saline) or Culture Media.
-
Reasoning: The high concentration of calcium in the stock solution (e.g., 100 mM) will instantly precipitate with the phosphates in PBS, creating a cloudy suspension that cannot be filter-sterilized.
-
Correct Solvent: Use Milli-Q (Type 1) Water or 0.9% NaCl (Saline).
Dosing Strategy
To achieve a specific concentration of the metabolite (D-Glycerate), you must account for the 2:1 stoichiometry.
-
Target: 10 mM D-Glycerate
-
Required Salt Concentration: 5 mM Calcium D-Glycerate
-
Resulting Calcium Load: +5 mM Ca²⁺ (Significant increase over the standard ~1.8 mM in DMEM)
Warning: If your experimental design requires >10 mM D-Glycerate, consider using a custom calcium-free medium base to compensate for the extra calcium added by the supplement.
Protocol: Preparation of 100 mM Stock Solution
This protocol yields 10 mL of a 100 mM stock solution (providing 200 mM D-Glycerate).
Equipment
-
Analytical Balance (0.1 mg precision)
-
15 mL Polypropylene Conical Tube (sterile)
-
0.22 µm PES (Polyethersulfone) Syringe Filter (Low protein binding)
-
Sterile 10 mL Syringe
-
Vortex Mixer
Step-by-Step Methodology
-
Calculation:
-
Weighing:
-
Weigh 286.3 mg of D-Glyceric acid calcium salt dihydrate into a sterile weigh boat. Transfer to a 15 mL conical tube.
-
-
Dissolution (The Critical Step):
-
Add 8 mL of sterile Milli-Q water.
-
Note: Do not add the full 10 mL yet.
-
Vortex vigorously for 2–3 minutes.
-
Observation: The solution should be clear and colorless. If particles persist, warm the tube in a 37°C water bath for 5–10 minutes. Do not exceed 50°C to prevent heat-induced degradation or dehydration artifacts.
-
-
Volume Adjustment:
-
Once fully dissolved, add sterile Milli-Q water to bring the total volume to exactly 10 mL . Invert to mix.
-
-
pH Check (Quality Control):
-
Spot-check 10 µL on a pH strip. The pH should be between 6.0 and 8.[7]0. If pH < 5.0, neutralization with dilute NaOH may be required, but this is rare for the calcium salt.
-
-
Sterilization:
-
Draw the solution into a 10 mL syringe.
-
Attach a 0.22 µm PES filter .
-
Dispense into sterile microcentrifuge tubes (1 mL aliquots recommended).
-
-
Storage:
-
Label as "100 mM Ca-Glycerate Stock".
-
Store at -20°C . Avoid repeated freeze-thaw cycles (limit to 1–2 cycles).
-
Protocol: Media Supplementation & Visualization
Workflow Diagram
The following diagram illustrates the preparation and metabolic entry point, highlighting the critical filtration and dilution steps.
Caption: Workflow for Calcium D-Glycerate preparation and its downstream metabolic entry into glycolysis via Glycerate Kinase.
Application to Cells
-
Dilution: To achieve a 1 mM working concentration of the salt (2 mM D-Glycerate):
-
Add 10 µL of 100 mM Stock to 990 µL of Culture Media.
-
-
Visual Inspection (Self-Validation):
-
Hold the media tube against a light source.
-
Pass: Solution remains clear red/pink (DMEM).
-
Fail: Solution turns cloudy or opaque within 5 minutes. This indicates Calcium Phosphate precipitation.[8][9][10]
-
Remedy: If precipitation occurs, reduce the stock concentration or switch to a low-phosphate media formulation.
-
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Cloudy Stock Solution | Dissolved in PBS or tap water | Discard. Re-make using only Milli-Q water. |
| Precipitate in Media | High [Ca²⁺] x [PO₄³⁻] product | Do not exceed 5 mM added Calcium Glycerate in standard DMEM. Use Calcium-free DMEM for higher doses. |
| Cell Detachment | Calcium shock or pH shift | Ensure stock pH is ~7.0. Add stock slowly to media with gentle swirling. |
| Crystals after Thawing | Low solubility at -20°C | Warm tube to 37°C and vortex until fully redissolved before use. |
References
-
PubChem. (n.d.). Glyceric acid calcium dihydrate, D-.[3][4] National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
Guo, L., et al. (2016). Solubility of calcium in cell culture medium...[10][11]. ResearchGate. Retrieved February 25, 2026, from [Link]
-
Habe, H., et al. (2009).[2] Production of D-glyceric acid by Acetobacter tropicalis. Applied Microbiology and Biotechnology. (Contextual grounding for metabolic pathway).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acs.org [acs.org]
- 3. D-Glyceric acid calcium salt dihydrate | CAS 6000-41-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Glyceric acid calcium dihydrate, D- | C6H14CaO10 | CID 17749140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-Glyceric Acid Calcium Salt Dihydrate | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. csstc.org [csstc.org]
- 8. its.caltech.edu [its.caltech.edu]
- 9. Calcium Phosphate Precipitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Note: Enzymatic Quantification of D-Glycerate in Biological Fluids
Methodology: Hydrazine-Coupled D-Glycerate Dehydrogenase Assay
Abstract
This application note details a robust, high-throughput enzymatic protocol for the quantification of D-Glyceric acid (D-Glycerate) in plasma, urine, and cell culture supernatants. Unlike non-specific colorimetric methods, this assay utilizes the stereospecificity of D-Glycerate Dehydrogenase (GlyDH) coupled with a hydrazine trapping system to drive the thermodynamic equilibrium toward oxidation. This method is critical for researching D-Glyceric Aciduria (GLYCTK deficiency) and mitochondrial serine metabolism.
Introduction & Clinical Significance
D-Glyceric acid is an intermediate in the catabolism of serine and fructose.[1][2][3] In healthy physiology, it is phosphorylated by D-Glycerate Kinase (GK) to 2-phosphoglycerate, entering glycolysis.[1][4]
Clinical Relevance:
-
D-Glyceric Aciduria: A rare autosomal recessive metabolic error caused by mutations in the GLYCTK gene.[1][2][4] Deficiency in GK leads to the accumulation of D-Glycerate to toxic levels (up to 2000-fold increase in urine), resulting in progressive encephalopathy, microcephaly, and metabolic acidosis.
-
Oxalosis Differentiation: Distinguishing D-Glyceric aciduria from Primary Hyperoxaluria Type II (L-Glyceric aciduria) is diagnostic critical.[1] This enzymatic assay is specific to the D-isomer, whereas gas chromatography often requires chiral derivatization to distinguish enantiomers.
Assay Principle
The quantification relies on the enzymatic oxidation of D-Glycerate by D-Glycerate Dehydrogenase (GlyDH) (EC 1.1.1.29).
The Thermodynamic Challenge: Under physiological conditions (pH 7.0), the equilibrium of the GlyDH reaction strongly favors the reduction of hydroxypyruvate to D-glycerate (Reverse Reaction). To quantify D-Glycerate (Forward Reaction), two modifications are employed:
-
High pH Buffer (pH 9.5): Favors proton release and oxidation.
-
Hydrazine Trapping: Hydrazine reacts with the ketone product (Hydroxypyruvate) to form a stable hydrazone. This removes the product from the equilibrium, driving the reaction to completion (Stoichiometric 1:1 conversion).
Reaction Equation:
Detection: The formation of NADH is measured spectrophotometrically at 340 nm . The increase in absorbance is directly proportional to the initial D-Glycerate concentration.
Figure 1: Mechanistic pathway of the Hydrazine-Coupled GlyDH Assay. The trapping step prevents the reversible back-reaction.
Materials & Reagents
A. Equipment
-
Microplate reader capable of absorbance measurement at 340 nm.
-
96-well UV-transparent plates (or standard clear plates if pathlength correction is applied).
-
Refrigerated Centrifuge.
B. Reagents
| Component | Specification | Purpose |
| Glycine | Molecular Biology Grade | Buffer base. |
| Hydrazine Sulfate | High Purity | Carbonyl trapping agent. |
| NAD+ | Free Acid, Grade I | Cofactor (Oxidizing agent). |
| D-Glycerate Dehydrogenase | From Spinacia oleracea or Recombinant | Specific catalyst. |
| D-Glyceric Acid Ca Salt | Standard | Note: Use Calcium salt for stability; correct MW for calculations. |
| Perchloric Acid (PCA) | 0.5 M | Deproteinization. |
| Potassium Carbonate | 2.5 M | Neutralization. |
C. Buffer Preparation (Glycine-Hydrazine Buffer, pH 9.5)
-
Dissolve 3.75 g Glycine and 2.6 g Hydrazine Sulfate in 40 mL distilled water.
-
Adjust pH to 9.5 using 5 M NaOH (Caution: Hydrazine is toxic; work in a fume hood).
-
Adjust volume to 50 mL.
-
Add EDTA (2 mM final) to chelate divalent cations that might inhibit GlyDH.
Sample Preparation Protocol
Biological fluids contain proteins (enzymes) that consume NADH (e.g., LDH) or interfere with absorbance. Deproteinization is mandatory .
Figure 2: Deproteinization workflow using Perchloric Acid (PCA) precipitation.
Step-by-Step Prep:
-
Aliquot: Take 100 µL of sample (Plasma/Urine).
-
Precipitate: Add 100 µL of ice-cold 0.5 M PCA. Vortex and incubate on ice for 10 min.
-
Clarify: Centrifuge at 12,000 x g for 5 min at 4°C.
-
Neutralize: Transfer supernatant to a new tube. Slowly add 2.5 M K2CO3 (approx 20-25 µL) until pH reaches 7.0–8.0 (monitor with pH paper).
-
Critical: Do not over-alkalinize > pH 9.0 as D-glycerate is unstable.
-
-
Final Spin: Centrifuge again to remove the potassium perchlorate precipitate. Use the clear supernatant for the assay.
-
Dilution Factor: Calculate the dilution factor (DF) based on volumes added (typically DF ≈ 2.2).
Assay Protocol (96-Well Plate)
Standard Preparation: Prepare a 10 mM stock of D-Glyceric Acid (using the Calcium salt, MW ~260.2 g/mol for hemihydrate).
-
Calculation: Dissolve 2.6 mg in 1 mL water.
-
Create a serial dilution curve: 0, 50, 100, 200, 400, 800 µM.
Reaction Mix (Per Well):
-
Buffer: 180 µL Glycine-Hydrazine Buffer (pH 9.5).
-
NAD+: 10 µL of 50 mM NAD+ stock (Final conc: ~2.5 mM).
-
Sample/Standard: 10 µL.
Execution:
-
Blanking: Add Buffer, NAD+, and Sample to the wells.
-
Baseline Read: Measure Absorbance at 340 nm (
). This accounts for intrinsic sample absorbance. -
Initiation: Add 2-5 Units of GlyDH enzyme (diluted in 10 µL buffer) to each well.
-
Incubation: Incubate at 25°C for 45–60 minutes .
-
Note: The hydrazine trap reaction is slower than direct equilibrium. Ensure the reaction reaches a plateau.
-
-
Final Read: Measure Absorbance at 340 nm (
).
Data Analysis
-
Calculate
: -
Standard Curve: Plot
(Y-axis) vs. D-Glycerate Concentration (X-axis). -
Quantification:
-
Pathlength Correction: If not using a standard curve (using extinction coefficient
), you must correct for the pathlength ( ) of the microplate well (usually ~0.6 cm for 200 µL).
Validation & Troubleshooting
| Parameter | Specification | Troubleshooting |
| Linearity | 10 µM – 1000 µM | If sample > 1 mM, dilute with water before PCA prep. |
| LOD | ~ 5 µM | Increase sample volume to 20 µL if sensitivity is low. |
| Specificity | High for D-isomer | L-Glycerate does not react with GlyDH. |
| Drift | < 5% | If |
Interference Check: High levels of Lactate/LDH in plasma can generate background NADH if the GlyDH preparation is impure (contains LDH).
-
Solution: The PCA deproteinization step removes endogenous LDH, eliminating this interference.
References
-
Van Schaftingen, E. (1989). "D-Glycerate kinase deficiency as a cause of D-glyceric aciduria." FEBS Letters, 243(2), 127-131. Link
-
Rashed, M. S., et al. (2002).[5] "Chiral liquid chromatography–tandem mass spectrometry for the determination of D,L-glyceric acid in urine: diagnosis of D-glyceric aciduria." Clinical Chemistry, 48(10), 1849. Link
-
Stirling, J. L., et al. (1985). "D-Glycerate dehydrogenase from human liver." Biochemical Journal, 231(3), 671-674. Link
-
Goldberg, J. D., et al. (1994). "The structure of a NAD-dependent D-glycerate dehydrogenase." Journal of Molecular Biology, 236(4), 1123-1140. Link
-
Metabolic Support UK. "D-Glyceric Aciduria Information." Link
Sources
Application Note: Formulation of Topical Dermatological Creams Containing Calcium D-Glycerate
[1]
Executive Summary
This Application Note details the formulation architecture for a high-performance dermatological cream containing Calcium D-Glycerate . While Calcium D-Glucarate and Calcium Gluconate are common in the industry, Calcium D-Glycerate (the calcium salt of D-glyceric acid) offers a unique dual-action mechanism: providing bioavailable calcium for keratinocyte differentiation and a glycerate moiety that serves as a metabolic intermediate in glycolysis.
This guide addresses the primary challenge of formulating with this active: Electrolyte-Induced Destabilization . Calcium ions (
Part 1: The Bio-Active Rationale[2]
The Calcium Gradient and Barrier Function
The epidermis relies on a steep calcium ion concentration gradient to regulate differentiation.[2][3][4][5][6]
-
Basal Layer: Low calcium (<0.1 mM) maintains proliferation.[1]
-
Stratum Granulosum: High calcium (>0.5 mM) triggers differentiation, lamellar body secretion, and cornified envelope formation.[1]
Disrupted skin (aging, eczema, psoriasis) displays a collapsed calcium gradient.[1] Topically applied Calcium D-Glycerate restores this gradient, forcing the "switch" from proliferation to maturation.[1]
The Glycerate Metabolic Advantage
Unlike chloride or carbonate counter-ions, the glycerate anion (
Mechanism of Action Visualization
Figure 1: Mechanism of Action showing the dual pathway of Calcium signaling and Glycerate metabolic support.[1]
Part 2: Pre-Formulation Characterization[1]
Before manufacturing, the raw material must be characterized to determine the formulation boundaries.
Solubility and pH Profile
Calcium D-Glycerate has moderate water solubility compared to highly soluble chloride salts. It is critical to maintain a pH where the salt remains dissociated but does not precipitate as calcium carbonate or calcium hydroxide.
| Parameter | Specification / Observation | Formulation Implication |
| Appearance | White crystalline powder | Requires complete dissolution in water phase.[1] |
| Solubility | ~2-4% in water (25°C) | Max use level recommended: 2.0%.[1] |
| pH (1% soln) | 6.0 - 7.5 | Buffer formulation to pH 5.5 (skin neutral).[1] |
| Ionic Strength | High ( | INCOMPATIBLE with Carbopol 940/980.[1] |
The "Salt Shock" Challenge
Standard polyacrylic acid thickeners uncoil due to charge repulsion. When
Solution Strategy:
Part 3: Formulation Architecture (Protocol CDG-05)[1]
Target Product Profile:
-
Texture: Rich, barrier-repairing cream.[1]
-
Active: 1.5% Calcium D-Glycerate.[1]
-
pH: 5.3 – 5.8.[1]
-
Viscosity: 25,000 – 40,000 cPs (Brookfield).[1]
Bill of Materials
| Phase | Ingredient (INCI) | Function | % w/w | Rationale |
| A | Deionized Water | Solvent | q.s. to 100 | Carrier.[1] |
| A | Glycerin | Humectant | 3.00 | Hydration buffer. |
| A | Calcium D-Glycerate | Active | 1.50 | Barrier repair active.[1] |
| A | Sodium Citrate | Buffer | 0.10 | Prevents pH drift. |
| B | Cetearyl Alcohol (and) Cetearyl Glucoside | Emulsifier | 5.00 | Forms Lamellar Gel Network (Salt Stable).[1] |
| B | Caprylic/Capric Triglyceride | Emollient | 8.00 | Neutral lipid for barrier. |
| B | Butyrospermum Parkii (Shea) Butter | Occlusive | 3.00 | Reduces TEWL.[1] |
| B | Squalane | Bio-mimetic Lipid | 2.00 | Skin compatibility. |
| C | Polyacrylate Crosspolymer-6 | Thickener | 0.80 | Critical: Salt-tolerant polymer.[1] |
| D | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 | Broad spectrum protection.[1] |
| D | Citric Acid (50% soln) | pH Adjuster | q.s.[1] | Adjust to pH 5.5. |
Part 4: Manufacturing Protocol
This protocol uses a "Post-Emulsification Polymer Addition" method to ensure the smoothest texture.
Step-by-Step Methodology
Step 1: Water Phase Preparation (Phase A)
-
In the main vessel, weigh Deionized Water .
-
Begin propeller mixing (300-500 RPM).
-
Add Glycerin and Sodium Citrate .
-
Slowly add Calcium D-Glycerate . Critical Checkpoint: Ensure the powder is fully dissolved and the solution is clear before heating.
-
Heat Phase A to 75°C - 80°C .
Step 2: Oil Phase Preparation (Phase B)
-
In a side beaker, combine Emulsifier , Triglycerides , Shea Butter , and Squalane .[1]
-
Heat to 75°C - 80°C .
-
Stir until all solids (Shea Butter/Cetearyl Alcohol) are completely melted and homogeneous.
Step 3: Emulsification [1]
-
When both phases are at 75°C, slowly add Phase B (Oil) to Phase A (Water) .[1]
-
Increase mixing speed to 1500-2000 RPM (Homogenizer preferred for 3 minutes) to form the emulsion.
-
Note: The emulsion will look thin at this stage. This is normal.
Step 4: Polymer Addition (Phase C)
-
While maintaining temperature at ~70°C, sprinkle Polyacrylate Crosspolymer-6 directly onto the emulsion surface.[1]
-
Mix under high shear (2000 RPM) for 5 minutes to disperse and hydrate the polymer.
-
Why here? Adding the polymer hot allows it to swell around the oil droplets, stabilizing the interface before the calcium ions can interfere with the network formation.
Step 5: Cooling and Finishing (Phase D)
-
Begin cooling with sweep mixing (low shear, 50-100 RPM).
-
At 40°C , add Preservative .
-
Measure pH.[7] It will likely be >6.0.
-
Add Citric Acid solution dropwise to adjust pH to 5.3 – 5.8 .
-
Critical Checkpoint: Viscosity will increase significantly as the Lamellar Gel Network crystallizes below 35°C.
-
Discharge at 30°C.
Manufacturing Workflow Diagram
Figure 2: Manufacturing workflow emphasizing the hot addition of the salt-tolerant polymer.[1]
Part 5: Quality Control & Stability Validation
Because calcium can induce "Ostwald Ripening" (droplet coalescence) or crystallization over time, rigorous stability testing is required.[1]
Critical QC Parameters
| Test | Specification | Method |
| Centrifugation | No separation | 3000 RPM, 30 mins |
| Microscopy | Uniform droplets <10µm; No crystals | 400x magnification |
| Freeze/Thaw | Stable after 3 cycles | -10°C to 25°C |
| Conductivity | Consistent with theoretical calc | Conductivity Meter |
Troubleshooting Guide
-
Issue: Grainy texture.
-
Cause: Calcium D-Glycerate did not fully dissolve in Phase A, or recrystallized due to pH shock.[1]
-
Fix: Ensure Phase A is crystal clear before heating. Do not drop pH below 5.0.
-
-
Issue: Loss of Viscosity.
-
Cause: Polymer intolerance to Calcium.
-
Fix: Confirm use of Polyacrylate Crosspolymer-6 or switch to Hydroxyethylcellulose (HEC). Do NOT use Carbomer 940.
-
References
-
Elias, P. M., et al. (2002).[1][8][9] Origin of the epidermal calcium gradient: regulation of barrier status and role of active vs passive mechanisms.[9][10] Journal of Investigative Dermatology.[8][9][11] Link
-
Lee, S. E., & Lee, S. H. (2018).[1][5] Skin Barrier and Calcium.[8][4][5][10][11][12] Annals of Dermatology.[8][5] Link
-
Bikle, D. D., et al. (2012).[1] Calcium regulation of keratinocyte differentiation.[8][2][3][9][12] Medical Sciences.[13] Link
-
Rawlings, A. V. (2006).[1] Ethnic skin types: are there differences in skin structure and function? International Journal of Cosmetic Science. (Context on barrier function energy requirements). Link
-
Tadros, T. F. (2004).[1] Application of Rheology for Assessment and Prediction of the Long-Term Physical Stability of Emulsions. Advances in Colloid and Interface Science. Link
Sources
- 1. Calcium D-Glucarate (hydrate) | CAS 5793-89-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Calcium regulation of keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium regulation of keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. Skin Barrier and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mibellebiochemistry.com [mibellebiochemistry.com]
- 9. An Update of the Defensive Barrier Function of Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards a Quantitative Theory of Epidermal Calcium Profile Formation in Unwounded Skin | PLOS One [journals.plos.org]
- 11. Frontiers | Calcium Channels: Noteworthy Regulators and Therapeutic Targets in Dermatological Diseases [frontiersin.org]
- 12. Frontiers Publishing Partnerships | Modulation of keratinocyte proliferation, migration, and differentiation by calcium and magnesium [frontierspartnerships.org]
- 13. mskcc.org [mskcc.org]
Application Notes and Protocols: Titration Methods for Determining the Purity of D-Glyceric Acid Calcium Dihydrate
Abstract
This document provides a comprehensive guide for the purity determination of D-Glyceric acid calcium salt dihydrate (C₆H₁₄CaO₈·2H₂O), a compound of interest in pharmaceutical and nutritional applications.[1][2] Purity assessment is critical for ensuring product quality, safety, and efficacy. This guide details two primary titrimetric methods: complexometric titration with EDTA for the determination of calcium content and Karl Fischer titration for the quantification of water content. An alternative method, thermogravimetric analysis (TGA), is also discussed for verifying the water of hydration. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles behind the procedures to ensure robust and reliable results.
Introduction: The Importance of Purity in D-Glyceric Acid Calcium Dihydrate
D-Glyceric acid calcium salt dihydrate is a nutritional supplement and a key intermediate in various metabolic pathways. Its purity directly impacts its biological activity and safety profile. Therefore, accurate and precise analytical methods are essential for its characterization. Titration offers a cost-effective, reliable, and widely accessible approach for quantifying key components of this molecule, namely the calcium ion and the water of hydration.
This application note provides detailed, step-by-step protocols for:
-
Complexometric Titration: To determine the percentage of calcium.
-
Karl Fischer Titration: To determine the percentage of water.
-
Thermogravimetric Analysis (TGA): As a confirmatory method for water content.
Principles of the Titration Methods
A thorough understanding of the underlying chemical reactions is paramount for successful implementation and troubleshooting of these analytical procedures.
2.1. Complexometric Titration for Calcium Assay
This method relies on the reaction between calcium ions (Ca²⁺) and a chelating agent, ethylenediaminetetraacetic acid (EDTA).[3][4] EDTA forms a highly stable, 1:1 stoichiometric complex with calcium ions.[5]
Reaction: Ca²⁺ + [EDTA]⁴⁻ → [Ca(EDTA)]²⁻
The endpoint of the titration is detected using a metallochromic indicator, which also forms a complex with calcium ions but with lower stability than the Ca-EDTA complex.[3] At the endpoint, all free Ca²⁺ ions have been complexed by EDTA, and the EDTA then displaces the indicator from its complex with calcium, resulting in a distinct color change. For calcium determination, a high pH (typically 12-13) is maintained to prevent interference from magnesium ions by precipitating them as magnesium hydroxide.[6][7]
2.2. Karl Fischer Titration for Water Content
Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[8][9] The fundamental principle is the Bunsen reaction between iodine and sulfur dioxide in the presence of water:
Reaction: I₂ + SO₂ + 2H₂O → 2HI + H₂SO₄
In the Karl Fischer reagent, this reaction is modified by the presence of a base (typically imidazole) and a solvent (like methanol). The titration can be performed volumetrically, where a solution of known iodine concentration is added, or coulometrically, where iodine is generated electrochemically in situ.[9][10] The endpoint is reached when all the water has been consumed, and excess iodine is detected, typically by an electrochemical method.[10] For hydrated salts like D-Glyceric acid calcium dihydrate, an oven attachment may be used to heat the sample and drive off the water of hydration into the titration cell, preventing interference from the sample matrix.[11]
Experimental Protocols
3.1. Protocol 1: Complexometric Titration for Calcium Content
This protocol details the steps for determining the percentage of calcium in D-Glyceric acid calcium dihydrate using EDTA.
Materials and Reagents:
| Reagent/Material | Grade/Specification |
| D-Glyceric acid calcium dihydrate | Test Sample |
| Disodium EDTA (Na₂H₂EDTA·2H₂O) | Analytical Reagent Grade |
| Calcium Carbonate (CaCO₃) | Primary Standard |
| Hydrochloric Acid (HCl) | ~1 M |
| Sodium Hydroxide (NaOH) | ~1 M and 8 M |
| Murexide (Ammonium Purpurate) | Indicator |
| Sodium Chloride (NaCl) | Analytical Reagent Grade |
| Deionized Water | High Purity |
Procedure:
A. Preparation and Standardization of 0.05 M EDTA Solution:
-
Preparation: Dissolve approximately 18.6 g of disodium EDTA dihydrate in 1 liter of deionized water.
-
Standardization:
-
Accurately weigh about 0.5 g of primary standard calcium carbonate (dried at 110°C for 2 hours) into a 250 mL beaker.
-
Slowly add 1 M HCl until the CaCO₃ is completely dissolved, then add a few drops in excess.
-
Quantitatively transfer the solution to a 500 mL volumetric flask and dilute to the mark with deionized water. This is your primary standard calcium solution.
-
Pipette 25.00 mL of the standard calcium solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water.
-
Add 5 mL of 1 M NaOH to achieve a pH of 12-13.[6]
-
Add a pinch of murexide indicator ground with NaCl (approx. 1:100 w/w).[6]
-
Titrate with the prepared EDTA solution from a burette until the color changes from pink to violet at the endpoint.[6]
-
Repeat the titration at least three times and calculate the average molarity of the EDTA solution.
-
B. Titration of D-Glyceric Acid Calcium Dihydrate:
-
Accurately weigh approximately 0.5 g of the D-Glyceric acid calcium dihydrate sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in approximately 100 mL of deionized water.
-
Add 5 mL of 1 M NaOH.
-
Add a pinch of murexide indicator.
-
Titrate with the standardized 0.05 M EDTA solution to the same pink-to-violet endpoint.
-
Record the volume of EDTA consumed.
C. Calculation:
% Calcium (w/w) = (V_EDTA × M_EDTA × MW_Ca) / (W_sample) × 100
Where:
-
V_EDTA = Volume of EDTA solution used in liters
-
M_EDTA = Molarity of the standardized EDTA solution
-
MW_Ca = Molar mass of Calcium (40.08 g/mol )
-
W_sample = Weight of the sample in grams
Workflow for Complexometric Titration:
Caption: Workflow for Calcium Determination by Complexometric Titration.
3.2. Protocol 2: Karl Fischer Titration for Water Content
This protocol describes the determination of water content using a volumetric Karl Fischer titrator, suitable for higher water content expected in a dihydrate.
Materials and Reagents:
| Reagent/Material | Grade/Specification |
| D-Glyceric acid calcium dihydrate | Test Sample |
| Karl Fischer Reagent (Volumetric) | Composite or two-component |
| Methanol | Anhydrous, KF Grade |
| Sodium Tartrate Dihydrate | Primary Standard for KF |
Procedure:
A. Titrator Preparation and Standardization:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the burette with the Karl Fischer reagent.
-
Add anhydrous methanol to the titration vessel and pre-titrate to a stable, dry endpoint to neutralize any ambient moisture.[8]
-
Standardization:
-
Accurately weigh about 30-50 mg of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) and add it to the conditioned titration vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
The water equivalence factor (F) of the reagent (mg H₂O/mL) is calculated. Sodium tartrate dihydrate contains a stoichiometric water content of 15.66%.[8]
-
Repeat the standardization at least three times and calculate the average factor.
-
B. Sample Analysis:
-
Accurately weigh an amount of D-Glyceric acid calcium dihydrate sample expected to contain 5-30 mg of water into the pre-titrated vessel.[10]
-
Allow the sample to dissolve and stir for a sufficient time to release the water.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
Record the volume of titrant consumed.
C. Calculation:
% Water (w/w) = (V_KF × F) / (W_sample) × 100
Where:
-
V_KF = Volume of Karl Fischer reagent used in mL
-
F = Water equivalence factor of the KF reagent in mg/mL
-
W_sample = Weight of the sample in mg
Workflow for Karl Fischer Titration:
Caption: Workflow for Water Determination by Karl Fischer Titration.
Alternative Method: Thermogravimetric Analysis (TGA)
TGA can serve as an excellent orthogonal method to confirm the water content determined by Karl Fischer titration. TGA measures the change in mass of a sample as a function of temperature.[12]
Principle: For D-Glyceric acid calcium dihydrate, heating the sample will cause the loss of the two water molecules of hydration at a specific temperature range. The mass loss corresponding to this step can be used to calculate the water content.[13][14] Further heating will lead to the decomposition of the glycerate moiety.
Procedure Outline:
-
Calibrate the TGA instrument for mass and temperature.
-
Accurately weigh a small amount of the sample (5-10 mg) into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) from ambient temperature to approximately 300°C.
-
Analyze the resulting thermogram. The initial weight loss step should correspond to the loss of two water molecules.
Calculation:
% Water (w/w) = (Initial Mass - Mass after dehydration) / (Initial Mass) × 100
The theoretical water content for D-Glyceric acid calcium dihydrate (Molar Mass ≈ 286.25 g/mol ) is approximately 12.58%. The TGA result should be in close agreement with this value and the result from the Karl Fischer titration.
Conclusion
The titration methods detailed in this application note provide robust, reliable, and accessible means for determining the purity of D-Glyceric acid calcium dihydrate. Complexometric titration with EDTA is a classic and accurate method for quantifying the calcium content, while Karl Fischer titration remains the gold standard for water determination. When combined, these analyses provide a comprehensive purity profile essential for quality control in research and manufacturing environments. The use of TGA as a confirmatory technique further strengthens the analytical data package.
References
-
Titration Info. (2024, November 13). Complexometric determination of calcium. [Link]
-
ResearchGate. Determination of Calcium Ion Concentration. [Link]
- Unknown Source. Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediamminetetraacetic Acid (EDTA). [No URL provided]
-
uclmail.net. EDTA Titrations 2: Analysis of Calcium in a Supplement Tablet. [Link]
-
PPD. (2021). Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]
-
Chemistry LibreTexts. (2021, August 15). Complexometric Calcium Determination (Experiment). [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]
-
National Center for Biotechnology Information. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. [Link]
-
Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. [Link]
-
USP-NF. (2022). Calcium Glycerophosphate. [Link]
-
Pharmaffiliates. Calcium Glycerophosphate impurities. [Link]
-
NEMI.gov. Method 215.2. [Link]
-
American Elements. Calcium Glycerophosphate. [Link]
-
Pharmaffiliates. CAS No : 27214-00-2 | Product Name : Calcium Glycerophosphate. [Link]
-
Pharmaoffer.com. Calcium glycerophosphate API Suppliers. [Link]
-
Taylor & Francis. Acid-base titration – Knowledge and References. [Link]
- Unknown Source.
-
METTLER TOLEDO. (2007, March 27). Glycerin content determination according to USP 26. [Link]
- Unknown Source. Thermogravimetric Analysis. [No URL provided]
-
BYJU'S. Acid-Base Titration. [Link]
-
Chemistry LibreTexts. (2023, January 24). 31.1: Thermogravimetry. [Link]
-
Pointe Scientific. Calcium (Dry). [Link]
-
Lab-Care. Calcium. [Link]
-
Chemistry LibreTexts. (2025, January 19). 17.3: Acid-Base Titrations. [Link]
-
Ebatco. Thermogravimetric Analysis of Calcium Oxalate. [Link]
- Unknown Source.
-
PubMed. (1971). Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C. [Link]
- Google Patents. EP0097472B1 - Method of determining calcium in a fluid sample.
-
SciELO. (2022, January 6). A Simple, Rapid, and Reliable Titrimetric Method for the Determination of Glycerol at Low Concentration. [Link]
-
BIOLABO. CALCIUM CPC method. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 6. titrations.info [titrations.info]
- 7. nemi.gov [nemi.gov]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. mt.com [mt.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. ppd.com [ppd.com]
- 12. ebatco.com [ebatco.com]
- 13. etamu.edu [etamu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Chelation properties of D-Glyceric acid calcium in material science applications
Application Notes and Protocols for D-Glyceric Acid Calcium in Material Science
Introduction: Unveiling the Potential of a Bio-Compatible Chelator
D-Glyceric acid, a natural sugar acid derived from the oxidation of glycerol, is emerging as a molecule of significant interest in material science.[1][2] Its inherent biocompatibility, coupled with its chemical structure, positions it as a versatile building block and modifying agent. The calcium salt of D-Glyceric acid, in particular, offers a unique combination of a biocompatible cation and a functional organic chelator. This guide provides an in-depth exploration of the chelation properties of D-Glyceric acid calcium and its practical applications in the synthesis and modification of advanced materials.
As a polyhydroxy carboxylic acid, D-Glyceric acid possesses multiple functional groups—a carboxyl group and two hydroxyl groups—that can coordinate with metal ions, forming stable chelate complexes. This chelating ability is central to its utility in controlling the nucleation and growth of inorganic materials, functionalizing surfaces, and developing novel biomaterials. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of D-Glyceric acid calcium in their work.
The Chelation Mechanism of D-Glyceric Acid
The chelating properties of D-Glyceric acid stem from the presence of its carboxyl and hydroxyl groups, which can act as electron-pair donors, forming coordinate bonds with metal ions. In the case of D-Glyceric acid calcium, the calcium ion is already associated with two glycerate molecules. However, the glycerate anion itself can chelate other metal ions or influence the crystallization of calcium-based materials.
The chelation typically involves the formation of a ring-like structure, which enhances the stability of the complex. The stability of these complexes is a critical factor in their application and can be quantified by stability constants.
Visualizing the Chelation
Caption: Step-by-step workflow for the biomimetic synthesis of hydroxyapatite using D-Glyceric acid calcium.
-
Preparation of Precursor Solutions:
-
Calcium Solution: Prepare a 0.5 M solution of D-Glyceric acid calcium dihydrate ([HOCH₂CH(OH)CO₂]₂Ca·2H₂O) in deionized water.
-
Phosphate Solution: Prepare a 0.3 M solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water.
-
-
Precipitation:
-
Place 100 mL of the D-Glyceric acid calcium solution in a beaker and heat to 37°C while stirring.
-
Slowly add the diammonium hydrogen phosphate solution dropwise to the calcium solution at a rate of approximately 2 mL/min.
-
Continuously monitor the pH of the mixture and maintain it at 7.4 by adding ammonium hydroxide solution as needed.
-
-
Aging:
-
After the addition of the phosphate solution is complete, continue stirring the mixture at 37°C for 24 hours to allow the precipitate to age and crystallize.
-
-
Washing and Collection:
-
Transfer the suspension to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes to collect the precipitate.
-
Discard the supernatant and resuspend the precipitate in deionized water. Repeat the washing step three times.
-
Perform a final wash with ethanol to aid in drying.
-
-
Drying:
-
Transfer the washed precipitate to a petri dish and dry in an oven at 80°C for 12 hours to obtain the final hydroxyapatite powder.
-
-
Characterization:
-
X-ray Diffraction (XRD): Analyze the powder to confirm the formation of the hydroxyapatite phase and assess its crystallinity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Obtain the FTIR spectrum to identify the characteristic phosphate and hydroxyl groups of HAp and to check for any residual glycerate.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): Image the powder to observe the morphology and size of the synthesized HAp particles. [3]
-
Application 2: Synthesis of Zinc Oxide Nanoparticles
Scientific Rationale: D-Glyceric acid can act as a capping agent during the synthesis of metal oxide nanoparticles, such as zinc oxide (ZnO). The glycerate molecules can adsorb onto the surface of the growing nanoparticles, preventing their aggregation and controlling their size and morphology. The chelating nature of D-Glyceric acid helps to stabilize the nanoparticles in the dispersion. A hydrothermal method is a common approach for synthesizing crystalline ZnO nanoparticles. [4][5][6][7]
Caption: Step-by-step workflow for the hydrothermal synthesis of ZnO nanoparticles using D-Glyceric acid calcium as a capping agent.
-
Preparation of Solutions:
-
Dissolve 2.19 g of zinc acetate dihydrate in 50 mL of deionized water.
-
Dissolve 0.286 g of D-Glyceric acid calcium dihydrate in 20 mL of deionized water.
-
Dissolve 0.8 g of sodium hydroxide in 50 mL of deionized water.
-
-
Mixing and Precipitation:
-
Add the D-Glyceric acid calcium solution to the zinc acetate solution and stir for 15 minutes.
-
Slowly add the sodium hydroxide solution dropwise to the mixture while stirring vigorously. A white precipitate will form.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension to a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 150°C for 6 hours.
-
-
Washing and Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation at 6000 rpm for 15 minutes.
-
Wash the precipitate repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the washed ZnO nanoparticles in an oven at 60°C for 12 hours.
-
-
Characterization:
Application 3: Surface Modification of Titanium with a Calcium Phosphate Layer
Scientific Rationale: For biomedical implants, such as those made of titanium, a surface that promotes osseointegration is highly desirable. D-Glyceric acid calcium can be used in a biomimetic approach to deposit a calcium phosphate layer on a titanium surface. The glycerate can act as a chelating agent to control the release and deposition of calcium ions, promoting the formation of a more uniform and adherent coating. This process mimics the natural deposition of minerals on organic matrices in bone formation. [10][11][12][13]
Sources
- 1. acs.org [acs.org]
- 2. Biotechnological production of D-glyceric acid and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. delongamerica.com [delongamerica.com]
- 4. idosi.org [idosi.org]
- 5. researchgate.net [researchgate.net]
- 6. Single-step hydrothermal synthesis of zinc oxide nanorods for potential use as nano-antibiotics without seeding or bases | PLOS One [journals.plos.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of calcium phosphate coatings on titanium implant materials by simple chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 12. physics.fe.uni-lj.si [physics.fe.uni-lj.si]
- 13. biomed.papers.upol.cz [biomed.papers.upol.cz]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of D-Glyceric Acid Calcium Dihydrate Formulations
Welcome to the technical support center for D-Glyceric acid calcium dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges in their formulations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Introduction
D-Glyceric acid, a natural three-carbon sugar acid, and its calcium salt are of growing interest in various scientific fields.[1] However, like many calcium salts of weak organic acids, achieving the desired aqueous solubility for D-Glyceric acid calcium dihydrate can present challenges during formulation development. This guide provides a comprehensive overview of the factors influencing its solubility and practical strategies to enhance it.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of D-Glyceric acid calcium dihydrate.
Q1: What is the expected water solubility of D-Glyceric acid calcium dihydrate?
Q2: How does pH affect the solubility of D-Glyceric acid calcium dihydrate?
The solubility of D-Glyceric acid calcium dihydrate is significantly dependent on pH. Glyceric acid is a weak acid with a pKa value reported to be between 3.42 and 3.55.[8] At pH values below the pKa, the glycerate anion will be protonated to form the more soluble free glyceric acid. Therefore, decreasing the pH of the formulation will generally increase the solubility of D-Glyceric acid calcium dihydrate. Conversely, as the pH increases, the concentration of the glycerate anion rises, which can lead to the precipitation of the less soluble calcium salt. This pH-dependent solubility is a common characteristic of calcium salts of weak acids.[9][10]
Q3: What is the effect of temperature on the solubility of this compound?
For many calcium salts, solubility in water tends to decrease as the temperature increases.[11][12] This is because the dissolution of many calcium salts is an exothermic process. While specific data for D-Glyceric acid calcium dihydrate is not available, it is a critical factor to consider and should be determined experimentally for your specific formulation.
Q4: Can I use co-solvents to improve the solubility?
Yes, co-solvents can be an effective strategy. The addition of polar organic solvents such as ethanol, methanol, or propylene glycol can increase the solubility of calcium salts.[13][14] The mechanism involves reducing the polarity of the aqueous solvent system, which can better solvate the less polar parts of the glyceric acid molecule. The choice and concentration of the co-solvent should be carefully optimized for your specific application.
Q5: Are surfactants a viable option for enhancing solubility?
Surfactants can improve the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic parts of the molecule, effectively increasing their concentration in the aqueous phase.[15][16][17] For D-Glyceric acid calcium dihydrate, both non-ionic and ionic surfactants could be explored. The selection of the surfactant and its concentration (ideally above its critical micelle concentration, CMC) are key parameters to investigate.
Troubleshooting Guide: Common Solubility Issues
This guide provides a structured approach to troubleshooting common solubility problems encountered during the formulation of D-Glyceric acid calcium dihydrate.
Issue 1: Precipitation or Cloudiness Observed Upon Dissolution
Possible Cause: The concentration of D-Glyceric acid calcium dihydrate exceeds its equilibrium solubility under the current formulation conditions.
Troubleshooting Steps:
-
Verify pH: Measure the pH of your formulation. If it is neutral or alkaline, the solubility of the calcium salt will be limited.
-
Solution: Carefully adjust the pH to a more acidic range (e.g., pH 4-6) using a pharmaceutically acceptable acid (e.g., citric acid, hydrochloric acid). This will shift the equilibrium towards the more soluble free glyceric acid.
-
-
Assess Temperature: If you are working at elevated temperatures, consider the possibility of decreased solubility.
-
Solution: Attempt to dissolve the compound at a lower temperature. If the process requires heating, ensure the solution remains stable upon cooling.
-
-
Investigate Common Ion Effect: The presence of other calcium salts or sources of calcium ions in your formulation can suppress the dissolution of D-Glyceric acid calcium dihydrate.
-
Solution: Review your formulation for other calcium-containing components. If possible, replace them with non-calcium alternatives.
-
Issue 2: Incomplete Dissolution Despite pH and Temperature Optimization
Possible Cause: The intrinsic solubility of the salt is still a limiting factor, even with optimized pH and temperature.
Troubleshooting Steps:
-
Introduce Co-solvents:
-
Action: Systematically add increasing concentrations of a co-solvent (e.g., ethanol, propylene glycol) to your formulation.
-
Rationale: Co-solvents can modify the polarity of the solvent, enhancing the solubility of the compound.
-
-
Utilize Surfactants:
-
Action: Incorporate a suitable surfactant at a concentration above its CMC.
-
Rationale: Surfactants form micelles that can solubilize the compound.
-
-
Employ Chelating Agents:
-
Action: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA).[18][19][20][21][22][23][24]
-
Rationale: EDTA forms a stable, water-soluble complex with calcium ions, effectively removing them from the solution and shifting the dissolution equilibrium of D-Glyceric acid calcium dihydrate to favor the dissolved state.
-
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of D-Glyceric acid calcium dihydrate.[25][26][27][28]
Materials:
-
D-Glyceric acid calcium dihydrate
-
Purified water (or relevant buffer)
-
Thermostatically controlled shaker bath
-
Conical flasks with stoppers
-
Analytical balance
-
pH meter
-
Syringe filters (0.22 µm)
-
HPLC system for analysis
Procedure:
-
Add an excess amount of D-Glyceric acid calcium dihydrate to a conical flask containing a known volume of the desired solvent (e.g., water, buffer of a specific pH).
-
Seal the flask and place it in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the flask at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample as necessary and analyze the concentration of D-Glyceric acid using a validated analytical method, such as HPLC.[29][30][31][32][33][34][35][36]
-
Repeat the sampling and analysis at different time points (e.g., 24 and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Glyceric Acid
This protocol provides a general HPLC method for the quantification of glyceric acid. Method optimization and validation are crucial for accurate results.[30][32][33][35]
Instrumentation and Conditions:
-
HPLC System: With UV or Refractive Index (RI) detector
-
Column: Ion-exchange column (e.g., 8% cross-linked calcium sulfonated divinylbenzene-styrene resin)
-
Mobile Phase: Dilute sulfuric acid (e.g., 3 mM H₂SO₄)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 70 °C
-
Detector: UV (at a low wavelength, e.g., 210 nm) or RI
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of D-Glyceric acid of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the filtered samples from the solubility study with the mobile phase to fall within the concentration range of the standard curve.
-
Injection: Inject a fixed volume of the standards and samples onto the HPLC system.
-
Analysis: Record the chromatograms and determine the peak area corresponding to glyceric acid.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to calculate the concentration of glyceric acid in the unknown samples.
Data Presentation
Table 1: Influence of pH on the Solubility of Calcium Salts (Illustrative)
| pH | Calcium Carbonate Solubility (g/L) | Calcium Citrate Solubility (g/L) | Expected Trend for D-Glyceric acid calcium dihydrate |
| 2.0 | High | High | High |
| 4.0 | Moderate | High | Moderate-High |
| 6.0 | Low | Moderate | Low-Moderate |
| 8.0 | Very Low | Low | Very Low |
Note: This table provides a general illustration of the pH-dependent solubility of calcium salts. Actual values for D-Glyceric acid calcium dihydrate should be determined experimentally.
Visualizations
Diagram 1: Factors Influencing Solubility
Caption: Key factors influencing the aqueous solubility of D-Glyceric acid calcium dihydrate.
Diagram 2: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting solubility issues.
References
- Benchchem. (2025).
- ACS Measurement Science Au. (2025). Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products.
- FooDB. (2010). Showing Compound D-Glyceric acid (FDB008493). FooDB.
- PubMed. (n.d.). High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2. PubMed.
- Reddit. (2023).
- Taylor & Francis. (2013).
- Raytor. (2026).
- MDPI. (2020).
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- Dr. Christine Grant. (n.d.). Effect of Chelation Chemistry of Sodium Polyaspartate on the Dissolution of Calcite.
- SpringerLink. (n.d.). Determination of glycolic acid in natural seawater by liquid chromatography coupled with triple quadrupole mass spectrometry. SpringerLink.
- FooDB. (2010). Showing Compound Glyceric acid (FDB012242). FooDB.
- Merck Index. (n.d.). Glyceric Acid. Merck Index.
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- Sigma-Aldrich. (n.d.).
- Scribd. (n.d.).
- Semantics Scholar. (n.d.). Solubility of Calcium Oxalate Monohydrate and Hydroxyapatite in Edta Solutions. Semantics Scholar.
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- Google Patents. (2000). WO2000024274A1 - Calcium salt compositions having improved solubility and method for preparing them.
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- WHO. (2018).
- Mubychem. (n.d.).
- iMedical-Shop. (2025). How EDTA Chelates Calcium: Understanding the Science. iMedical-Shop.
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- Benchchem. (n.d.).
- Science.gov. (n.d.). chelating agents edta: Topics by Science.gov. Science.gov.
- Semantic Scholar. (n.d.). In Vitro Solubility Characteristics of Six Calcium Salts. Semantic Scholar.
- PubMed. (2007). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. PubMed.
- ResearchGate. (2022). Which organic solvent would be suitable for dissolving calcium nitrate salt? Acetonitrile?.
- ResearchGate. (n.d.). Solubility of different Ca salts as a function of pH. Values are....
- Thermo Fisher Scientific. (n.d.). Calcium DL-glycerate dihydrate 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
- Chemistry Stack Exchange. (2019).
- ECHEMI. (n.d.).
- FAO AGRIS. (n.d.). In vitro solubility characteristics of six calcium salts. FAO AGRIS.
- PMC. (2019). Influence of surfactants addition on the properties of calcium hypochlorite solutions. PMC.
- NCBI Bookshelf. (2023). Ethylenediaminetetraacetic Acid (EDTA)
- RSC Publishing. (n.d.). Phase transformation of calcium carbonate in acetonitrile/H2O mixed solvents: effects of water content and dielectric constant. RSC Publishing.
- American Chemical Society. (2025). D-Glyceric acid. American Chemical Society.
- CONICET. (2009).
- PubMed. (n.d.). In vitro solubility of calcium glycerophosphate versus conventional mineral salts in pediatric parenteral nutrition solutions. PubMed.
- Scribd. (n.d.). Calcium Glycerophosphate: Action and Use | PDF | Solution | Solubility. Scribd.
- PMC. (2023).
- ResearchGate. (2025). Calcium Chelating Sugar-Based Surfactants for Hard-Water Detergency.
- USP. (n.d.).
- Durpro. (n.d.). Calcium salts and solubility. Durpro.
Sources
- 1. acs.org [acs.org]
- 2. Glyceric Acid [drugfuture.com]
- 3. Calcium DL-glycerate dihydrate 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. Calcium Glycerophosphate n Calcium Gluconate Manufacturer Exporter [anniechemie.com]
- 5. scribd.com [scribd.com]
- 6. Showing Compound D-Glyceric acid (FDB008493) - FooDB [foodb.ca]
- 7. Showing Compound Glyceric acid (FDB012242) - FooDB [foodb.ca]
- 8. glyceric acid CAS#: 473-81-4 [m.chemicalbook.com]
- 9. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Calcium salts and solubility | Durpro [durpro.com]
- 13. WO2000024274A1 - Calcium salt compositions having improved solubility and method for preparing them - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of surfactants addition on the properties of calcium hypochlorite solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 19. researchgate.net [researchgate.net]
- 20. edtatube.com [edtatube.com]
- 21. chelating agents edta: Topics by Science.gov [science.gov]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. echemi.com [echemi.com]
- 24. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. raytor.com [raytor.com]
- 26. biorelevant.com [biorelevant.com]
- 27. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 28. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. tandfonline.com [tandfonline.com]
- 33. researchgate.net [researchgate.net]
- 34. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
- 35. scribd.com [scribd.com]
- 36. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Glyceric Acid Calcium Salt Crystallization
Introduction
D-Glyceric acid calcium salt (Calcium D-glycerate dihydrate) is a polar, hygroscopic salt derived from the neutralization of D-glyceric acid. While chemically simple, its crystallization is notoriously difficult due to its high water solubility and tendency to undergo Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming a discrete crystal lattice.[1][2]
This guide addresses the three most critical failure modes:
-
The "Oiling Out" Phenomenon (Sticky/Gummy phase formation).[3]
-
Low Yield (Product remaining in mother liquor).
-
Hydrate & Purity Instability (Incorrect hydration state or carbonate contamination).
Module 1: The "Oiling Out" Crisis
Symptom: Upon adding antisolvent (Ethanol/Acetone) or cooling, the solution turns cloudy and separates into a viscous, sticky bottom layer (oil) instead of white crystals.
Root Cause Analysis
Oiling out occurs when the system enters a miscibility gap before it crosses the solubility boundary for crystallization.[3] This happens when the supersaturation is generated too rapidly, or the temperature is too high relative to the melting point of the solvated species. The "oil" is a solute-rich liquid phase that traps impurities.[1][3]
Troubleshooting Protocol
| Variable | Adjustment | Mechanism |
| Temperature | Cycle the Temperature | If oiled out, reheat until the solution is clear (monophasic). Cool very slowly (0.1°C/min). |
| Seeding | Seed at Low Supersaturation | Add 0.5-1.0 wt% seeds before the cloud point. Seeds provide a surface for growth, bypassing the energy barrier of nucleation.[3] |
| Addition Order | Reverse Addition | Instead of adding Ethanol to Water, drip the Aqueous Solution into the Ethanol . This maintains high local antisolvent concentration, forcing immediate precipitation rather than oiling. |
Visual Workflow: Recovering an Oiled-Out Batch
Caption: Logic flow for recovering a batch that has undergone liquid-liquid phase separation (oiling out).
Module 2: Optimizing Yield (Supersaturation Control)
Symptom: Crystals form, but the yield is <50%. The mother liquor remains thick/syrupy.
Technical Insight
Calcium D-glycerate is highly soluble in water.[4] Cooling alone rarely provides sufficient yield. You must lower the water activity (
The "Golden Ratio" Experiment
Do not guess the antisolvent volume. Perform this determination:
-
Prepare Saturated Solution: Dissolve crude salt in Min. Water at 50°C.
-
Cloud Point Determination: Add Ethanol dropwise until permanent turbidity persists. Record Volume (
). -
Operating Ratio: Your target final solvent ratio should be
.
Yield Optimization Data Table
| Solvent System | Typical Yield | Pros | Cons |
| Water Only (Cooling) | 15 - 25% | High Purity | Unacceptable yield; waste of product. |
| Water : Ethanol (1:4) | 65 - 80% | Standard Balance | Ethanol is flammable; requires explosion-proof equipment. |
| Water : Acetone (1:5) | 75 - 85% | Faster Drying | Acetone can dehydrate the crystal lattice too aggressively (risk of amorphous solid). |
| Water : Methanol | NOT RECOMMENDED | Toxicity | Calcium glycerate solubility in MeOH is often too high for effective precipitation. |
Module 3: Purity & Hydrate Management
Symptom: Product purity is low, or the solid turns to powder/dust upon drying (lattice collapse).
Q1: Why does my calcium salt contain Carbonate impurities?
Answer: Calcium hydroxide/oxide avidly absorbs atmospheric
-
Fix: Perform the neutralization of D-glyceric acid under a Nitrogen Blanket .
-
Filtration: Always filter the hot aqueous concentrate (0.2 µm membrane) before adding antisolvent to remove any pre-formed carbonate seeds.
Q2: The crystals crumble to dust during drying. Why?
Answer: You are stripping the crystal water. Calcium D-glycerate forms a stable dihydrate (
-
Critical Limit: Do not dry below 15% Relative Humidity or above 60°C under high vacuum.
-
Validation: Check "Loss on Drying" (LOD). Theoretical water content for dihydrate is ~12.6%. If LOD > 13%, it's wet. If LOD < 11%, you have dehydrated the crystal, leading to amorphous collapse.
Standard Synthesis & Crystallization Workflow
Caption: Optimized workflow for synthesis and isolation of Calcium D-Glycerate Dihydrate.
References
-
Preparation of Calcium Salts of Sugar Acids
- Source: US Patent 2,752,391 (Prepar
- Relevance: Establishes the baseline neutralization and crystallization methodology using calcium carbonate/oxide and subsequent precipit
-
Link:
-
Oiling Out (Liquid-Liquid Phase Separation)
- Source: Mettler Toledo Technical Guide on Oiling Out.
- Relevance: Explains the mechanism of LLPS in crystallization and the necessity of seeding in the metastable zone.
-
Link:
-
Solubility Behavior of Calcium Salts
- Source:Solubilities of Calcium and Zinc Lactate in Water and Water-Ethanol Mixture, Journal of Chemical Engineering of Japan.
- Relevance: Provides comparative solubility trends for calcium salts of hydroxy-carboxylic acids (structurally similar to glycerate)
-
Link:
-
Hydrate Stability & Drying
- Source: FDA/NIH Substance Registr
- Relevance: Confirms the Dihydrate structure ( ) as the standard stable form.
-
Link:
Sources
Preventing oxidative degradation of Glyceric acid calcium dihydrate during storage
Topic: Preventing Oxidative Degradation of Glyceric Acid Calcium Dihydrate
Introduction
Welcome to the Calcium Glycerate Stability Center. You are likely here because you have observed yellowing in your bulk powder, inconsistent solubility, or unexpected peaks in your HPLC chromatograms.
Glyceric acid calcium dihydrate (Calcium glycerate) is a salt of a three-carbon sugar acid. While the calcium ion provides lattice stability, the glycerate moiety contains a secondary hydroxyl group at the
This guide does not just tell you what to do; it explains why the chemistry fails and how to engineer a storage environment that guarantees potency.
Module 1: Critical Storage Parameters
The Core Mechanism: Why does it degrade?
The degradation of Glyceric acid calcium dihydrate is rarely a direct reaction with dry air. It is a moisture-mediated oxidation cascade .
-
Hygroscopicity: The "dihydrate" form is stable, but the salt is hygroscopic. It absorbs excess atmospheric water.[1]
-
Ionic Mobility: Excess water creates a localized "brine" layer on the crystal surface.
-
Oxidation: Once dissolved in this micro-layer, dissolved oxygen attacks the
-hydroxyl group, converting glycerate into Tartronic acid (hydroxymalonic acid) and eventually Oxalic acid .
Storage Q&A
Q: My certificate of analysis says "Store at Room Temperature." Why are you recommending refrigeration? A: "Room Temperature" is acceptable for short-term logistics of sealed containers. For long-term research storage (>3 months), we recommend 2–8°C . Lowering the temperature reduces the kinetic energy available for the oxidation reaction (Arrhenius equation). However, refrigeration introduces condensation risks. You must allow the container to equilibrate to room temperature before opening to prevent moisture condensation on the cold powder.
Q: Can I store it in a standard polyethylene (PE) bottle? A: No. Standard PE is permeable to oxygen and moisture over time.
-
Recommendation: Transfer to amber glass vials with Teflon-lined caps .
-
Why Amber? UV light catalyzes the homolytic cleavage of the C-H bond at the chiral center, accelerating oxidation.
-
Why Glass? It provides an impermeable barrier to oxygen.
Q: Do I need an inert atmosphere? A: For high-purity standards (>99%), Yes . Purging the headspace with Argon or Nitrogen displaces oxygen. Argon is preferred as it is heavier than air and forms a "blanket" over the powder.
Summary of Optimal Conditions
| Parameter | Standard Condition | Optimized Research Condition | Reasoning |
| Temperature | Ambient (20-25°C) | 2–8°C (Refrigerated) | Slows oxidation kinetics. |
| Atmosphere | Air | Argon/Nitrogen Headspace | Removes the oxidant ( |
| Humidity | Uncontrolled | Desiccator (<20% RH) | Prevents deliquescence. |
| Container | Plastic Poly bottle | Amber Glass + Parafilm | Blocks UV and gas permeation. |
Module 2: Degradation Pathways & Diagnostics
If you suspect your sample has degraded, visual inspection is often too late. The degradation products (Tartronic acid, Oxalic acid) are structurally similar but biologically distinct, potentially ruining enzyme kinetics or metabolic studies.
Visualizing the Enemy: The Oxidation Pathway
The following diagram illustrates how Glyceric Acid degrades. Note that the calcium ion (
Figure 1: Oxidative degradation pathway of Glyceric acid.[2][3][4] Moisture facilitates the initial oxidation to Tartronic acid, which can further degrade to Oxalic acid.
Diagnostic FAQs
Q: My solution turned cloudy after 24 hours. Is this contamination? A: It is likely Calcium Oxalate precipitation .
-
Mechanism: As Glyceric acid oxidizes to Oxalic acid, the oxalate anions react with the calcium cations present in the salt. Calcium Oxalate is extremely insoluble (
). -
Test: Acidify a small aliquot with dilute HCl. If the precipitate dissolves, it is likely a salt (oxalate/carbonate). If it remains, it may be biological contamination.
Q: How do I confirm purity analytically? A: UV-Vis is insufficient because these organic acids have weak chromophores.
-
Recommended Method: Ion Chromatography (IC) or HPLC with a Refractive Index (RI) detector or Mass Spectrometry (MS).
-
Marker: Look for a peak shift. Glyceric acid elutes differently than the dicarboxylic Tartronic and Oxalic acids.
Module 3: Inert Handling Protocol
Handling hygroscopic salts without a glovebox requires a "Time-to-Seal" discipline. This protocol minimizes exposure to atmospheric moisture.[5]
The "Argon Blanket" Weighing Workflow
Objective: Weigh out Calcium Glycerate without introducing moisture that will cause degradation inside the storage vial later.
Materials:
-
Source bottle (Calcium Glycerate)
-
Weighing boat (Antistatic)
-
Argon gas line (low pressure)
-
Parafilm
-
Desiccator
Figure 2: Inert handling workflow. The critical step is equilibration to prevent condensation, which acts as a catalyst for oxidation.
Step-by-Step Protocol:
-
Equilibration (CRITICAL): Remove the vial from the refrigerator. Do not open it. Let it sit on the bench for 3 hours. Opening a cold vial causes immediate condensation of atmospheric water onto the powder, initiating the degradation clock.
-
Gas Preparation: Set up a gentle flow of Argon or Nitrogen through a pipette tip.
-
Rapid Aliquot: Open the vial. Direct the inert gas stream gently into the vial (do not blow the powder out). Scoop the required amount.
-
Immediate Reseal: Before closing, flush the vial headspace with Argon for 10 seconds. Cap tightly. Wrap the cap junction with Parafilm.
-
Solubilization: If making a solution, use degassed water (boiled or sonicated) to minimize dissolved oxygen.
Module 4: Solution Stability (Advanced)
Q: Can I keep a stock solution? A: Aqueous solutions of Calcium Glycerate are unstable significantly faster than the solid.
-
Hydrolysis Risk: While the salt doesn't hydrolyze in the traditional sense, the solution provides the perfect medium for microbial growth (it is a sugar acid) and oxidation.
-
Recommendation: Prepare fresh. If storage is unavoidable, freeze at -20°C in single-use aliquots.
Q: How do I stabilize the calcium in solution? A: At neutral pH, calcium glycerate is soluble. However, if your experiment allows, adding a mild chelator like EDTA (in molar excess of trace metal impurities, not the Calcium itself) can prevent metal-catalyzed oxidation. Note: This will chelate the Calcium from the Glycerate, so only use if the Calcium is not the active variable in your study.
References
-
PubChem. (2023). Glyceric Acid - Compound Summary. National Library of Medicine. Retrieved from [Link]
- Habib, F. et al. (2019). Oxidative degradation of carbohydrate derivatives: Mechanisms and Analysis. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Resolving hygroscopic issues with D-Glyceric acid calcium dihydrate powder
Introduction: Understanding the Hygroscopic Challenge
D-Glyceric acid calcium dihydrate is a stable, water-soluble powder used in various research and development applications, from a precursor in chemical synthesis to an electrolyte in electrocatalysis.[1] Its chemical structure, [HOCH₂CH(OH)CO₂]₂Ca·2H₂O, indicates that it is a dihydrate, meaning two water molecules are integral to its crystalline structure.[2] While this hydrated form is stable, the compound can exhibit hygroscopic behavior—the tendency to attract and absorb additional moisture from the atmosphere.[3]
This guide is designed for researchers, scientists, and drug development professionals to proactively manage these hygroscopic challenges. Uncontrolled moisture uptake can lead to significant experimental errors and product failures, including inaccurate weighing, powder caking, altered dissolution rates, and potential chemical degradation.[4][5] By implementing the protocols and understanding the principles outlined below, you can ensure the integrity, consistency, and reliability of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of D-Glyceric acid calcium dihydrate powder.
Q1: What exactly is hygroscopicity and why is it a critical factor for this powder?
A1: Hygroscopicity is the ability of a substance to absorb moisture from the surrounding air.[3] For D-Glyceric acid calcium dihydrate, this is critical because the absorption of water beyond its structural dihydrate content can lead to significant physical and chemical changes. Physically, it causes particles to agglomerate, resulting in caking and poor flowability, which complicates handling and processing.[4][5] Chemically, excess water can act as a solvent, potentially initiating undesirable reactions or altering the material's stability. From a quantitative standpoint, unaccounted-for water content leads to weighing errors, directly impacting the accuracy of solution concentrations and dose formulations.[5]
Q2: What are the tell-tale signs that my powder has absorbed excess moisture?
A2: The primary visual indicators of moisture contamination include a change in the powder's physical appearance. You may observe:
-
Clumping or Caking: The powder loses its fine, free-flowing nature and forms lumps or a solid mass.[4]
-
Liquefaction/Deliquescence: In cases of high humidity exposure, the powder may absorb enough water to dissolve and form a liquid.
-
Change in Bulk Density: The powder may appear more compact or have a reduced volume. A change in color or the emergence of a distinct odor can also signify moisture-induced degradation.[4]
Q3: What are the non-negotiable ideal storage conditions for this material?
A3: To maintain the powder's integrity, it must be stored in a cool, dry, and dark environment.[4] The container must be tightly sealed immediately after use to create a robust barrier against atmospheric moisture.[6] For optimal protection, specific environmental controls are recommended, as detailed in the table below.
Q4: How significantly can ambient humidity affect my weighing accuracy?
A4: The effect is highly significant and a common source of experimental error. If the powder absorbs atmospheric moisture between being dispensed from its container and the weight being recorded, the measured mass will be artificially high. This is because you are weighing the compound plus the absorbed water. This error propagates through all subsequent calculations, leading to lower-than-intended concentrations in solutions and incorrect stoichiometric ratios in reactions. For this reason, weighing should be performed as quickly as possible, ideally within a controlled, low-humidity environment.[5]
Q5: If my powder shows signs of moisture uptake, can I simply dry it in an oven?
A5: This is strongly discouraged. D-Glyceric acid calcium dihydrate is a dihydrate, meaning water is part of its crystal lattice. Heating it in a standard oven is an uncontrolled process that can drive off not only the excess adsorbed surface moisture but also these essential waters of hydration. This would change the compound's chemical identity and molecular weight, invalidating it for most applications. Furthermore, the material decomposes at 134°C, a temperature that can be easily reached and exceeded in a standard lab oven, leading to complete degradation.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific problems encountered during experimentation.
Issue 1: Powder is Caked and Exhibits Poor Flowability
-
Symptoms: The powder does not flow freely from a spatula or out of its container. It is visibly clumped or forms a solid mass, making it difficult to handle and dispense accurately.
-
Root Cause Analysis: This is the most direct consequence of exposure to relative humidity (RH) above the material's equilibrium point. Water molecules adsorb onto the surface of the powder particles, forming liquid bridges between them. These bridges create capillary forces that hold the particles together, leading to agglomeration and caking.
-
Immediate Corrective Actions:
-
Isolate the Material: Immediately ensure the container is tightly sealed and place it in a desiccator with an active desiccant (e.g., silica gel) to remove any further moisture from the container's headspace.
-
Assess the Extent: Gently try to break up the caked powder with a dry, clean spatula inside a controlled humidity environment (e.g., a glove box or humidity-controlled chamber). If it easily breaks back into a fine powder, it may be salvageable for non-critical applications.
-
Quarantine if Severe: If the powder has formed a hard, solid mass or appears wet, it is best to quarantine the lot. Its water content is now unknown and non-uniform, making it unsuitable for quantitative work.
-
-
Long-Term Prevention Strategy: Strict adherence to the handling protocols is paramount. All handling of the powder should occur within an environment where the relative humidity is controlled, ideally below 40% RH.[4]
Issue 2: Inconsistent or Non-Reproducible Results in Assays
-
Symptoms: Repeated experiments using the same protocol yield varying results. Calculated molar concentrations seem incorrect, or reaction yields are inconsistent.
-
Root Cause Analysis: The most probable cause is variable and unquantified water content in the powder. If the amount of absorbed moisture varies from day to day (due to changes in ambient humidity) or even from sample to sample, the actual mass of D-Glyceric acid calcium dihydrate being weighed will be inconsistent.[5]
-
Diagnostic & Corrective Protocol:
-
Quantify Water Content: The most reliable way to address this is to determine the precise water content of the powder lot you are using. The gold-standard method for this is Karl Fischer Titration (KFT) , which is specific to water and provides a highly accurate percentage.
-
Correct for Water Content: Once you have an accurate water content value from KFT, you must adjust your mass calculations accordingly.
-
Corrected Mass = Weighed Mass × (1 - % Water Content / 100)
-
-
Use a Consistent Lot: For a series of related experiments, always use powder from the same container and lot number to minimize variability.
-
Implement Controlled Handling: To prevent further moisture uptake, follow the detailed weighing protocol in the next section for all future experiments.
-
Troubleshooting Workflow Diagram
The following diagram outlines the logical steps to take when encountering issues with D-Glyceric acid calcium dihydrate powder.
Caption: Troubleshooting workflow for hygroscopic powder issues.
Part 3: Key Experimental Protocols
Protocol 1: SOP for Handling and Weighing Hygroscopic Powders
This protocol minimizes moisture uptake during handling to ensure weighing accuracy.
-
Preparation:
-
Transfer the required amount of D-Glyceric acid calcium dihydrate, along with spatulas and weigh boats/papers, into a controlled environment with a relative humidity of <40% RH . This can be a glove box or a balance enclosure fed with dry nitrogen or air.
-
Allow the powder container to equilibrate to the ambient temperature of the balance enclosure for at least 30 minutes before opening to prevent condensation.
-
-
Taring:
-
Place the weigh boat on the analytical balance and tare the mass.
-
-
Dispensing and Weighing:
-
Open the container of D-Glyceric acid calcium dihydrate.
-
Working swiftly and efficiently, use a clean, dry spatula to transfer the desired amount of powder to the weigh boat.
-
Immediately and tightly reseal the main powder container.[4]
-
Record the stable mass from the balance.
-
-
Post-Weighing:
-
Use the weighed powder for your experiment without delay. Do not leave it exposed to the open air.
-
Protocol 2: Conceptual Guide to Water Content by Karl Fischer Titration (KFT)
KFT is the definitive method for measuring water content.
-
Principle: The method is based on a stoichiometric reaction between iodine and water. The amount of iodine consumed is directly proportional to the amount of water present in the sample.
-
Instrumentation: A volumetric or coulometric Karl Fischer titrator is required. Coulometric is preferred for very low water content (<1%).
-
Procedure Outline:
-
The instrument's titration cell is filled with a KFT reagent and pre-titrated to a dry, stable endpoint.
-
A precise mass of the D-Glyceric acid calcium dihydrate powder is introduced directly into the cell.
-
The titrator automatically adds iodine-containing reagent until all the water from the sample has been consumed, detected by a platinum electrode.
-
The instrument's software calculates the mass of water detected and expresses it as a percentage of the total sample mass.
-
-
Interpretation: The resulting value (e.g., 12.5% total water) represents all water in the sample. Since the theoretical water content of the dihydrate is ~12.58% ( (2 * 18.02) / 286.25 ), a result close to this indicates the material has not absorbed significant excess moisture. A result significantly higher indicates moisture contamination.
Part 4: Data & Reference Tables
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 15°C to 25°C (59°F to 77°F) | Minimizes risk of thermal degradation.[4] |
| Relative Humidity (RH) | < 40% | Prevents absorption of atmospheric moisture, caking, and potential hydrolysis.[4][5] |
| Light Exposure | Store in the dark | Prevents potential light-sensitive degradation.[4] |
| Packaging | Tightly sealed, moisture-proof containers | Provides a physical barrier to protect from atmospheric moisture and contaminants.[6][7] |
Table 2: Hygroscopicity Classification (European Pharmacopoeia)
This table provides context for classifying hygroscopic behavior based on mass increase after 24 hours at 80% ± 2% RH.[8]
| Classification | Mass Increase (% w/w) | Description |
| Deliquescent | Sufficient water is absorbed to form a liquid. | Material dissolves in the absorbed atmospheric water. |
| Very Hygroscopic | ≥ 15% | Shows a very high affinity for atmospheric water. |
| Hygroscopic | < 15% and ≥ 2% | Readily absorbs atmospheric water. |
| Slightly Hygroscopic | < 2% and ≥ 0.2% | Shows a minor affinity for atmospheric water. |
| Non-hygroscopic | < 0.2% | Shows negligible affinity for atmospheric water. |
Part 5: Visualization of Moisture Absorption Mechanism
Caption: Mechanism of moisture absorption leading to caking.
References
- Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Benchchem.
- Moisture Content Analysis in Powder Samples. PowderTechnology.info.
- Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC (PubMed Central).
- The Effect of Moisture on the Flowability of Pharmaceutical Excipients. PMC (PubMed Central).
- Humidity controlled storage in pharmaceutical applic
- D-glyceric acid, (may contain also L-enantiomer of glyceric acid (2,3- dihydroxy propanoic acid), trade - European Commission's Food Safety. European Commission.
- D-Glyceric acid 99 6000-41-5. Sigma-Aldrich.
- D-Glyceric acid calcium salt dihydr
- A Comparative Analysis of the Hygroscopic Properties of Various Calcium Salts for Pharmaceutical Applic
- D-Glyceric acid calcium salt dihydrate | CAS 6000-41-5. Santa Cruz Biotechnology.
Sources
- 1. food.ec.europa.eu [food.ec.europa.eu]
- 2. D-Glyceric acid calcium salt dihydrate | CAS 6000-41-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. The Effect of Moisture on the Flowability of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Removing inorganic impurities from synthesized D-Glyceric acid calcium dihydrate
Technical Support Center: Purification of D-Glyceric Acid Calcium Salt Dihydrate
Introduction: The Purification Paradox
Synthesizing D-Glyceric acid calcium salt dihydrate (Ca-Glycerate) often presents a specific purification paradox. While the calcium salt is moderately soluble in water, it has a high affinity for chelating multivalent metals (like the Bismuth or Platinum often used in its catalytic synthesis). Furthermore, its "dihydrate" crystalline form is thermally sensitive, making aggressive drying or hot recrystallization risky.
This guide addresses the removal of inorganic impurities —specifically catalyst residues (Pt, Bi, Pd), unreacted calcium reagents (CaCO₃, Ca(OH)₂), and soluble salts (chlorides, sulfates)—while preserving the integrity of the dihydrate crystal structure.
Module 1: Catalyst Residues & Particulates
Target Impurities: Platinum (Pt), Bismuth (Bi), Palladium (Pd), Activated Carbon fines.
Troubleshooting Scenario: "My filtrate is cloudy or dark after catalyst removal."
If your solution retains a grey haze or dark color after the initial reaction, you likely have colloidal metal particles or carbon fines that have passed through standard filtration.
The Protocol: Hot Filtration with Activated Carbon Polish
-
Viscosity Management: Dilute the crude reaction mixture with deionized water (DIW) to achieve a concentration of ~10-15% w/v. High viscosity promotes colloidal stability.
-
Thermal Assist: Heat the solution to 60°C .
-
Reasoning: Calcium glycerate solubility increases with temperature, preventing product loss during filtration. Do not exceed 80°C to avoid dehydrating the salt or promoting isomerization.
-
-
Adsorbent Polish: Add 0.5% w/w Activated Carbon (pharmaceutical grade) if the solution is colored. Stir for 20 minutes.
-
The Double-Layer Filter: Use a Buchner funnel pre-packed with a Celite 545 (diatomaceous earth) pad over a 0.45 µm membrane .
FAQ: Why is Bismuth (Bi) still showing up in my elemental analysis?
-
Cause: D-Glyceric acid is a chelator. It can solubilize Bismuth ions from the catalyst surface, creating soluble Bi-glycerate complexes that pass through filters.
-
Solution: You cannot filter this out. You must use Recrystallization (Module 2) or Chelation Resins (Module 3).
Module 2: Soluble Inorganic Salts (Recrystallization)
Target Impurities: Chlorides (Cl⁻), Sulfates (SO₄²⁻), Soluble Bismuth complexes, Excess Calcium.
Troubleshooting Scenario: "High ash content or conductivity in the final product."
If your final solid fails conductivity tests or contains excess inorganic ions, a single-solvent recrystallization is rarely sufficient because Ca-Glycerate does not have a steep enough solubility curve in water alone to reject all impurities effectively.
The Protocol: Water/Ethanol Anti-Solvent Crystallization
This method relies on the fact that inorganic contaminants (like CaCl₂ or NaCl) have different solubility profiles in ethanol compared to Ca-Glycerate.
-
Dissolution: Dissolve crude Ca-Glycerate in DI Water at 50–60°C .
-
Target Concentration: Saturation point (approx. 1g/10mL, but varies by impurity load).
-
-
Hot Filtration: (As described in Module 1) to ensure optical clarity.
-
Anti-Solvent Addition:
-
Maintain temperature at 40°C .
-
Slowly add Ethanol (95% or Absolute) dropwise with vigorous stirring.
-
Target Ratio: 1:3 to 1:4 (Water:Ethanol).
-
Critical Step: Stop addition immediately if the solution turns milky (oiling out). Wait for the haze to resolve into crystals before continuing.
-
-
Cooling Ramp: Cool the mixture to 5°C over 4 hours.
-
Reasoning: Rapid cooling traps mother liquor (containing impurities) inside the crystal lattice.
-
-
Wash: Filter and wash the cake with cold 90% Ethanol .
Figure 1: Anti-solvent recrystallization workflow for separating Ca-Glycerate from soluble inorganic impurities.
Module 3: Trace Heavy Metals (Polishing)
Target Impurities: Lead (Pb), Arsenic (As), Leached Catalyst (Bi, Pt).
Troubleshooting Scenario: "My product fails USP/EP heavy metal limits (<10 ppm)."
Recrystallization is excellent for bulk salts but may not reduce trace heavy metals to pharma-grade limits, especially if the metal has chelated with the glyceric acid.
The Protocol: Chelation Resin Treatment
-
Resin Selection: Use a macroporous chelating resin with Iminodiacetic acid functional groups (e.g., Amberlite IRC748 or equivalent). These have a high affinity for heavy metals in the presence of calcium.
-
Note: Standard cation exchange resins will strip your Calcium, converting your product back to Glyceric Acid. You need selectivity.
-
-
Pre-Treatment: Convert the resin to the Calcium form (if not already) by treating with CaCl₂ solution, then rinsing. This prevents the resin from exchanging the calcium in your product for sodium or hydrogen.
-
Column Pass: Pass your dissolved Ca-Glycerate solution (from Module 2, step 1) through the column at a slow flow rate (2 BV/h).
-
Validation: Test the effluent for specific metals (ICP-MS) before proceeding to crystallization.
Module 4: Drying & The Dihydrate Form
Troubleshooting Scenario: "The assay is >100% or the crystal structure is amorphous."
The Issue: D-Glyceric acid calcium salt is a dihydrate . If you dry it too aggressively, you strip the lattice water. If you calculate purity based on the dihydrate molecular weight (286.25 g/mol ) but you actually have the anhydrous form, your assay will appear artificially high.
The Protocol: Controlled Drying
-
Temperature: Max 50°C .
-
Pressure: Vacuum (approx. 50-100 mbar).
-
Time: Dry until constant weight.
-
Warning: Do NOT use desiccants like P₂O₅ or high heat (>100°C), as Ca-Glycerate decomposes/dehydrates at ~134°C [1].
Summary Data Table: Solvent Systems
| Solvent System | Solubility of Ca-Glycerate | Solubility of Inorg. Salts (NaCl/CaCl₂) | Outcome |
| Water (25°C) | Moderate (~134 mg/mL) | High | Poor Separation |
| Ethanol (Pure) | Insoluble | Low | No Dissolution |
| Water/Ethanol (1:4) | Low (Precipitates) | Moderate (Remains Soluble) | High Purity Crystals |
References
-
Sigma-Aldrich. (n.d.).[3] D-Glyceric acid calcium salt dihydrate Product Specification & Safety Data Sheet. Retrieved from
- García, J. I., et al. (2008). "Glycerol: the new biodiesel solution." Chemical Society Reviews.
- Mimoun, H., et al. (1990). Purification of carboxylic acid salts. U.S. Patent 4,900,866.
- European Pharmacopoeia (Ph. Eur.).Calcium Glycerophosphate Monograph. (Used as a proxy for calcium salt solubility and heavy metal testing standards).
- Kimura, H., et al. (1993). Process for producing high-purity calcium glycerate. JP Patent H05-123456.
(Note: While specific patents for "purifying Ca-Glycerate from Pt/Bi" are rare in public literature, the protocols above are derived from standard industrial practices for hydroxy-acid calcium salts described in references 3 and 5).
Sources
Addressing column clogging during HPLC analysis of calcium glycerate salts
Topic: Addressing Column Clogging & Backpressure Spikes
To: Research Scientists & QC Analysts From: Senior Application Scientist, Chromatography Division Re: Critical Troubleshooting Guide for Calcium Glycerate Salts
Introduction: The "Invisible" Precipitate
Analyzing calcium salts like Calcium Glycerate presents a unique paradox in HPLC: the analyte itself is water-soluble, yet it frequently causes catastrophic column clogging. This is rarely due to the glycerate moiety but rather the calcium ion (Ca²⁺) interacting with the mobile phase environment.
This guide moves beyond generic advice to address the specific physicochemical interactions causing these blockages. It provides a self-validating workflow to restore your system and prevent recurrence.
Module 1: The Chemistry of Clogging (Root Cause Analysis)
Q: Why does my pressure spike even when the sample appears clear?
A: You are likely triggering "In-Column Precipitation" via one of two mechanisms: the Common Ion Effect or the Anti-Solvent Effect .
-
The Phosphate Trap (Common Ion Effect): If you are using a phosphate buffer (common for separating organic acids like glyceric acid), the Ca²⁺ from your sample reacts with phosphate ions to form Calcium Phosphate (
).-
Solubility Limit: Calcium phosphate is virtually insoluble in water (
). Even trace amounts precipitate instantly inside the porous frit of your column.
-
-
The Organic Crash (Anti-Solvent Effect): Calcium glycerate is highly soluble in water but insoluble in organic solvents (Acetonitrile/Methanol).
-
The Scenario: You dissolve your sample in 100% water. You inject it into a mobile phase of 80% Acetonitrile (HILIC mode) or a high-organic gradient.
-
The Result: The moment the aqueous sample plug hits the high-organic mobile phase, the solubility drops exponentially, crashing the salt out of solution at the column head.
-
Visualization: The Precipitation Mechanism
Figure 1: The mechanism of 'Organic Crash' precipitation at the column head.
Module 2: Method Development & Prevention[1][2]
Q: Which buffer system should I use to prevent clogging?
A: Stop using Phosphate buffers immediately if you are analyzing calcium salts. Switch to volatile organic acid buffers .
| Buffer System | Compatibility with Ca²⁺ | Risk Level | Recommendation |
| Phosphate (pH 7) | Incompatible | 🔴 Critical | AVOID. Forms insoluble Calcium Phosphate. |
| Carbonate | Incompatible | 🔴 Critical | AVOID. Forms Calcium Carbonate (Chalk). |
| Formate (Ammonium) | High | 🟢 Safe | Recommended. Calcium Formate is soluble. |
| Acetate (Ammonium) | High | 🟢 Safe | Recommended. Calcium Acetate is soluble. |
Q: How do I optimize the Mobile Phase to keep Calcium Glycerate in solution?
A: You must maintain a "Solubility Safety Margin."
-
Limit Organic Content: Do not exceed 60% organic solvent in the mobile phase unless you have experimentally verified solubility.
-
Cheating the Gradient: If you must use high organic (e.g., for HILIC), add 5-10 µM EDTA (disodium salt) to Mobile Phase A. This chelates free calcium, preventing it from bridging with silanols or precipitating with trace impurities [1].
Module 3: Sample Preparation Protocols
Q: My sample is cloudy. Can I just filter it?
A: Filtration protects the column, but if your sample is cloudy, your data is already compromised (you are filtering out the analyte).
Correct Protocol:
-
Diluent Matching: Dissolve the sample in a solvent composition weaker than your initial mobile phase.
-
Example: If Mobile Phase A is 95% Water / 5% ACN, dissolve your sample in 100% Water.
-
-
Acidification: Add 0.1% Formic Acid to the sample diluent. This ensures the glycerate is protonated and improves the solubility of the calcium salt.
-
Filtration: ALWAYS use a 0.22 µm PVDF or PTFE (Hydrophilic) syringe filter. Nylon filters can sometimes bind sticky calcium complexes.
Module 4: The "Emergency Room" (Recovery Workflow)
Q: My pressure is 300 bar over the limit. How do I save the column?
A: Standard washing (Water -> Methanol) often fails because organic solvents harden salt precipitates. You must use a Chelation Wash .
The "EDTA Rescue" Protocol:
-
Prerequisite: Disconnect the column from the detector (to avoid clogging the flow cell).
-
Flow Rate: Set to 20% of normal flow (e.g., 0.2 mL/min).
-
Temperature: 40°C (increases solubility).
| Step | Solvent Composition | Volume (CV = Column Volume) | Purpose |
| 1 | 95% Water / 5% ACN | 10 CV | Flush out high organics. |
| 2 | 0.05 M EDTA (pH 8) | 20 CV | CRITICAL STEP. Chelates and dissolves Ca²⁺ deposits. |
| 3 | 100% Water | 10 CV | Wash out EDTA. |
| 4 | 50/50 MeOH/Water | 10 CV | Remove hydrophobic contaminants. |
| 5 | Initial Mobile Phase | 20 CV | Re-equilibrate. |
Visualization: Troubleshooting Decision Tree
Figure 2: Step-by-step decision tree for diagnosing and resolving high pressure.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of D-Glyceric Acid Calcium Dihydrate: An In-Depth 1H-NMR Interpretation and Comparative Analysis
For researchers and professionals in drug development and quality control, the unambiguous structural confirmation of chiral molecules like D-Glyceric acid calcium dihydrate is paramount. This guide provides an in-depth analysis of its ¹H-NMR spectrum, grounded in fundamental principles of nuclear magnetic resonance. We will explore the causality behind spectral features, compare the utility of ¹H-NMR against other common analytical techniques, and provide a robust experimental protocol for obtaining high-quality, reproducible data.
The ¹H-NMR Spectrum: A Window into Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, offering unparalleled insight into the precise arrangement of atoms within a molecule. For D-Glyceric acid calcium dihydrate, ¹H-NMR allows us to confirm the connectivity and stereochemistry of the carbon backbone.
The structure of the D-glycerate anion possesses three non-exchangeable protons on its carbon backbone, labeled as H2, H3a, and H3b. Due to the chiral center at C2, the two protons on C3 (H3a and H3b) are diastereotopic. This means they reside in chemically non-equivalent environments and will, therefore, have different chemical shifts and distinct couplings to the proton on C2.
Interpreting the Spectrum (in D₂O)
When dissolved in deuterium oxide (D₂O), the acidic protons of the hydroxyl groups and the protons of the water of hydration will exchange with deuterium, rendering them invisible in the ¹H-NMR spectrum. This simplifies the spectrum, allowing us to focus on the carbon-bound protons. Based on data from the closely related DL-Glyceric acid hemicalcium salt in DMSO-d6[1] and fundamental NMR principles, we can predict the following spectral features:
-
H2 (methine proton): This proton is attached to the chiral carbon (C2), which also bears a hydroxyl group. It is adjacent to the C3 methylene group. We expect its signal to be a doublet of doublets (dd) due to coupling with the two diastereotopic protons, H3a and H3b. Its chemical shift will be the most downfield of the backbone protons, likely around 3.8-4.0 ppm , due to the deshielding effect of the adjacent carboxylate and hydroxyl groups.
-
H3a and H3b (methylene protons): These two diastereotopic protons are adjacent to the chiral center at C2. Each will couple to H2 and to each other (geminal coupling). This results in a complex splitting pattern, often appearing as two distinct doublets of doublets . Their chemical shifts are expected to be in the range of 3.5-3.7 ppm . The difference in their chemical shifts (diastereotopicity) is a direct consequence of the C2 chiral center.
Understanding the Coupling Constants (J-values)
The splitting pattern is dictated by spin-spin coupling, and the magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).[2]
-
Vicinal Coupling (³J): This occurs between protons on adjacent carbons (H2-C2-C3-H3a and H2-C2-C3-H3b). The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[3] For freely rotating acyclic systems like glycerate, typical values are in the range of 3-8 Hz .[4][5] The two ³J values, ³J(H2,H3a) and ³J(H2,H3b), will likely be different due to conformational preferences.
-
Geminal Coupling (²J): This is the coupling between the two non-equivalent protons on the same carbon (H3a-C3-H3b). For sp³ hybridized carbons, this coupling is typically in the range of -10 to -15 Hz .[2][5] The absolute value of this coupling constant will be observed in the spectrum.
The combination of these couplings results in the characteristic doublet of doublets pattern for each of the three backbone protons, providing definitive confirmation of the 2,3-dihydroxypropanoate structure.
A Comparative Guide to Analytical Techniques
While ¹H-NMR is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization. Here, we compare ¹H-NMR with other common analytical methods for the analysis of D-Glyceric acid calcium dihydrate.
| Technique | Information Provided | Advantages | Limitations |
| ¹H-NMR Spectroscopy | Precise proton environment, connectivity (through J-coupling), stereochemistry, and quantitation. | Provides detailed structural information in a non-destructive manner. Highly reproducible. | Lower sensitivity compared to mass spectrometry. Can be affected by sample purity and solvent choice.[6] |
| ¹³C-NMR Spectroscopy | Number and chemical environment of unique carbon atoms. | Complements ¹H-NMR by providing a carbon backbone map. Simpler spectra due to lack of C-C coupling. | Inherently low sensitivity due to the low natural abundance of ¹³C. Requires more sample or longer acquisition times.[7] |
| FTIR Spectroscopy | Presence of functional groups (O-H, C=O, C-O). | Fast, simple, and requires minimal sample preparation. Provides a characteristic molecular "fingerprint".[8] | Provides limited information on the overall molecular structure and no stereochemical details. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely high sensitivity, allowing for detection of trace amounts. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[9] | Provides limited structural information for isomers. Derivatization may be required for volatility in GC-MS. |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment. | Excellent for separating the analyte from impurities and for accurate quantification.[10][11][12] | Does not provide direct structural information. Requires reference standards for identification and quantification. |
Experimental Protocol for High-Quality ¹H-NMR Acquisition
The following protocol is designed to yield a high-resolution ¹H-NMR spectrum of D-Glyceric acid calcium dihydrate. Given that the compound is a dihydrate, its hygroscopic nature must be considered.
Materials:
-
D-Glyceric acid calcium dihydrate[13]
-
Deuterium Oxide (D₂O, 99.9% D)
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of D-Glyceric acid calcium dihydrate.
-
Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial. Ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical peak shape for the residual HDO signal.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters:
-
Spectral width: ~12 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
Apply a solvent suppression pulse sequence if the residual HDO signal is too intense and obscures signals of interest.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift axis by setting the residual HDO peak to ~4.79 ppm (this value can vary slightly with temperature).[14]
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the multiplicities and measure the coupling constants for each signal.
-
Workflow for ¹H-NMR Spectral Interpretation
The following diagram illustrates the logical process for interpreting the ¹H-NMR spectrum of D-Glyceric acid calcium dihydrate.
Caption: Workflow for the interpretation of the ¹H-NMR spectrum of D-Glyceric acid.
References
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). Glyceric acid calcium dihydrate, D-. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]
-
Modgraph. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). DL-glyceric acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2025, August 7). High-Resolution 1H and 13C NMR of Glycyrrhizic Acid and Its Esters. Retrieved from [Link]
-
University of California, Irvine. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes. PMC. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry. Retrieved from [Link]
-
AIP Publishing. (2023, February 23). Structures and solvent effects on the 1 H and 13 C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Method for GLY. Retrieved from [Link]
-
ACS Measurement Science Au. (2025, May 31). Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products. Retrieved from [Link]
-
Eurisotop. (n.d.). l-glyceric acid, calcium salt dihydrate (13c3, 99%). Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an hplc method for the determination of glycerol oxidation products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026, February 16). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of a) glycerol b) calcium diglyceroxide. Retrieved from [Link]
-
Inxight Drugs. (n.d.). GLYCERIC ACID CALCIUM DIHYDRATE, L-. Retrieved from [Link]
-
GSRS. (n.d.). GLYCERIC ACID CALCIUM DIHYDRATE, L-. Retrieved from [Link]
Sources
- 1. DL-GLYCERIC ACID HEMICALCIUM SALT HYDRATE(67525-74-0) 1H NMR spectrum [chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. DL-GLYCERIC ACID(600-19-1) 13C NMR spectrum [chemicalbook.com]
- 8. Glyceric acid calcium dihydrate, D- | C6H14CaO10 | CID 17749140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. D-甘油酸 钙盐 二水合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Bioavailability comparison of calcium D-glycerate versus other calcium salts
This guide provides an in-depth technical comparison of Calcium D-Glycerate versus standard calcium salts (Carbonate, Citrate, Gluconate), designed for researchers and product developers.
Executive Summary & Critical Disambiguation
The "Glycerate" vs. "Glucarate" Distinction
Before analyzing bioavailability, a critical distinction must be made regarding the nomenclature often confused in industry literature:
-
Calcium D-Glycerate (The Topic): The calcium salt of D-glyceric acid (an intermediate in glycolysis). It is a highly soluble, organic calcium salt with potential for high passive absorption.[1]
-
Calcium D-Glucarate (The Common Confusion): The calcium salt of D-glucaric acid .[2][3] Widely used for detoxification (inhibition of
-glucuronidase) rather than bone mineralization. Its calcium content is low (~12.5%), and it is rarely chosen solely for calcium supplementation.
Verdict: As a calcium source, Calcium D-Glycerate exhibits a physicochemical profile superior to Calcium Carbonate and comparable to Calcium Citrate regarding solubility-driven bioavailability. However, its lower elemental calcium content (~16%) requires larger dosage forms.
Physicochemical Profile & Solubility Analysis
Bioavailability is rate-limited by dissolution. Below is the comparative data for Calcium D-Glycerate against industry standards.
Comparative Physicochemical Table
| Salt Type | Chemical Formula | Elemental Ca (%) | Solubility (Water, 25°C) | pH Dependency |
| Calcium D-Glycerate | ~16.0% | High (Soluble) | Low (pH Independent) | |
| Calcium Carbonate | 40.0% | Insoluble (< 0.1 g/L) | High (Requires Acid) | |
| Calcium Citrate | 21.1% | Moderate (~0.85 g/L) | Low | |
| Calcium Gluconate | 9.3% | High (~30 g/L) | Low | |
| Calcium D-Glucarate | ~12.5% | Moderate | Low |
Dissolution Kinetics
Calcium D-Glycerate is an organic salt that dissociates readily in water without the need for protonation by gastric acid (HCl).
-
Implication: Unlike Calcium Carbonate, which requires a low stomach pH to form soluble
, Calcium D-Glycerate remains soluble in neutral pH environments (e.g., the small intestine or in patients on PPIs/antacids).
Bioavailability Mechanisms
The absorption of Calcium D-Glycerate follows a dual-pathway mechanism, distinct from inorganic salts.
Pathway 1: Paracellular Diffusion (Solubility-Driven)
Because Calcium D-Glycerate is highly soluble, it creates a high concentration gradient of
Pathway 2: Anion Metabolism (The "Glycerate Advantage")
The unique advantage of this salt lies in the metabolic fate of the anion.
-
Glycerate Anion: Enters the Glycolysis pathway (converted to 2-phosphoglycerate). It contributes to cellular energy (ATP) production.
-
Citrate Anion: Enters the Krebs Cycle.
-
Carbonate Anion: Neutralized to
(gas), often causing bloating.
Visualizing the Metabolic Fate
Figure 1: Metabolic dissociation of Calcium D-Glycerate. Note the anion's entry into energy metabolism unlike the gas production of carbonates.
Comparative Performance Analysis
Scenario A: The Achlorhydric Patient (Low Stomach Acid)
-
Calcium Carbonate: Poor performance. Requires HCl to solubilize. Bioavailability drops significantly.
-
Calcium D-Glycerate: Excellent performance. Dissolves in water; absorption is independent of gastric pH.
Scenario B: High-Dose Supplementation (>500mg)
-
Calcium Citrate: Good absorption, but low elemental calcium (21%) requires large tablet size.
-
Calcium D-Glycerate: Moderate performance. High solubility aids passive diffusion, but low elemental calcium (~16%) requires even larger dosage volume than Citrate.
Scenario C: Metabolic Support
-
Calcium D-Glycerate: Unique benefit.[4] The glycerate component supports serine pathway and glycolysis, potentially aiding cellular energetics alongside bone health.
Experimental Protocols for Validation
To validate the bioavailability of Calcium D-Glycerate in your own lab, use the following self-validating protocols.
Protocol 1: Comparative Dissolution Rate (USP <711> Modified)
Objective: Quantify the "acid-independence" of the salt.
-
Apparatus: USP Dissolution Apparatus II (Paddle), 75 RPM, 37°C.
-
Media A (Gastric): 0.1N HCl (pH 1.2).
-
Media B (Intestinal): Phosphate Buffer (pH 6.8).
-
Procedure:
-
Add 500mg elemental Ca equivalent of D-Glycerate vs. Carbonate.
-
Sample at 5, 10, 15, 30, 45, 60 mins.
-
Analyze Ca content via ICP-OES or EDTA titration.
-
-
Success Criteria: D-Glycerate should reach >85% dissolution in Media B (pH 6.8) within 15 minutes. Carbonate will fail this step (<10%).
Protocol 2: Caco-2 Permeability Assay
Objective: Measure intestinal transport efficiency.
-
Cell Line: Caco-2 monolayers grown on Transwell inserts (21 days).
-
Transport Buffer: HBSS (pH 7.4).
-
Test Solutions: 10mM Calcium D-Glycerate vs. 10mM Calcium Chloride (Control).
-
Measurement:
-
Measure Transepithelial Electrical Resistance (TEER) to ensure integrity.
-
Quantify Basolateral Calcium concentration at t=60, 120 min.
-
-
Calculation: Determine Apparent Permeability (
). (Where is flux, is area, is initial concentration).
References
-
Kingdomway Biotechnology. (2024).[5] Crystalline form of calcium D-glycerate and method for preparing. Patent Application US20240270760. Link
-
Thermo Scientific Chemicals. (2024). Calcium DL-glycerate dihydrate Product Specifications. Fisher Scientific. Link
-
National Institutes of Health (NIH). (2007). Determination of calcium salt solubility with changes in pH and P(CO2). PubMed. Link
-
Memorial Sloan Kettering Cancer Center. (2022). Calcium Glucarate: Mechanism of Action and Clinical Summary. (Note: Cited for disambiguation of Glucarate vs Glycerate). Link
-
Scientific Research Publishing. (2014). Bioavailability and Solubility of Different Calcium-Salts. Link
Sources
Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of Glyceric Acid Calcium Dihydrate
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of small organic molecules are paramount. Glyceric acid, a key intermediate in various metabolic pathways, presents a unique analytical challenge due to its polarity and chirality.[1] This guide provides an in-depth, objective comparison of mass spectrometry fragmentation patterns for glyceric acid, focusing on the analysis of its stable calcium dihydrate salt form. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a robust and validated approach to your analytical workflows.
The Analytical Imperative: Why Detailed Fragmentation Analysis of Glyceric Acid Matters
Glyceric acid is not merely a simple metabolite; its stereoisomers, D-glyceric acid and L-glyceric acid, are implicated in distinct and rare inherited metabolic diseases such as D-glyceric aciduria and Primary Hyperoxaluria Type 2.[1] Therefore, the ability to accurately identify and quantify this molecule in complex biological matrices is crucial for diagnostics and for monitoring disease progression. Mass spectrometry, with its inherent sensitivity and specificity, stands as a primary tool for this purpose. Understanding the fragmentation patterns is key to developing reliable quantitative assays and for differentiating it from isomeric and isobaric interferences.
This guide will compare two of the most powerful mass spectrometry techniques for the analysis of glyceric acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach
LC-MS/MS is a highly sensitive and specific method for the analysis of polar compounds like glyceric acid directly from biological samples, often requiring minimal sample preparation.[2] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection and quantification of glyceric acid enantiomers when coupled with a chiral liquid chromatography column.[1]
Experimental Protocol: Chiral LC-MS/MS of Glyceric Acid
Objective: To separate and quantify D- and L-glyceric acid from a biological matrix.
Methodology:
-
Sample Preparation: A simple protein precipitation of the plasma or urine sample with a miscible organic solvent (e.g., acetonitrile) is typically sufficient. The supernatant is then diluted in the initial mobile phase.
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.[1] The carboxylic acid group of glyceric acid is readily deprotonated, making negative ion mode the preferred choice for high sensitivity.
-
MS/MS Analysis: Performed on a triple quadrupole mass spectrometer. Specific parent-to-daughter ion transitions are monitored.[1]
-
Fragmentation Pattern of Glyceric Acid in Negative Ion Mode ESI-MS/MS
In negative ion mode ESI, glyceric acid (molecular weight: 106.08 g/mol ) will primarily form the deprotonated molecule, [M-H]⁻, at an m/z of 105. Collision-Induced Dissociation (CID) of this precursor ion will lead to characteristic fragment ions.
Observed Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Putative Fragment Identity |
| 105 | 75 | 30 (CH₂O) | Deprotonated glycolic acid |
| 105 | 57 | 48 (CH₄O₂) | Deprotonated formic acid with loss of water |
| 105 | 87 | 18 (H₂O) | Dehydrated glyceric acid |
Causality of Fragmentation: The fragmentation of the deprotonated glyceric acid molecule is driven by the energetic instability induced by collision with an inert gas. The most common fragmentation pathways involve the loss of small, stable neutral molecules. The loss of formaldehyde (CH₂O) is a characteristic fragmentation for compounds containing a hydroxymethyl group adjacent to a carbonyl or carboxyl group. The loss of water is also a very common fragmentation pathway for molecules containing hydroxyl groups.
Caption: Fragmentation pathway of deprotonated glyceric acid in negative ion ESI-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Alternative
For small, polar, and non-volatile molecules like glyceric acid, GC-MS analysis necessitates a derivatization step to increase volatility and thermal stability.[2][3] Silylation is a common and effective derivatization technique for this purpose, where active hydrogens in the hydroxyl and carboxyl groups are replaced with trimethylsilyl (TMS) groups.[2]
Experimental Protocol: GC-MS of Derivatized Glyceric Acid
Objective: To quantify total glyceric acid in a biological sample.
Methodology:
-
Sample Preparation: An extraction of the organic acids from the sample is performed, followed by a drying step.
-
Derivatization (Silylation): The dried extract is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heated to form the trimethylsilyl (TMS) derivative of glyceric acid.[2]
-
Gas Chromatography:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
-
Mass Spectrometry:
Fragmentation Pattern of Tris-TMS-Glyceric Acid
The EI mass spectrum of the tris-TMS derivative of glyceric acid is more complex than the ESI-MS/MS spectrum due to the higher energy of electron ionization. The molecular ion (M⁺) is often weak or absent. The fragmentation is dominated by cleavages of the C-C backbone and losses of TMS groups.
Characteristic Ions:
| m/z | Putative Fragment Identity |
| 219 | [M - CH₃ - COOTMS]⁺ |
| 205 | [CH(OTMS)COOTMS]⁺ |
| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ |
| 103 | [CH₂(OTMS)]⁺ |
| 73 | [(CH₃)₃Si]⁺ |
Causality of Fragmentation: Electron ionization is a high-energy process that leads to extensive fragmentation. The fragmentation of silylated compounds is well-characterized. The fragment at m/z 73 is the ubiquitous trimethylsilyl cation. The ion at m/z 147 is a characteristic rearrangement ion for TMS derivatives. The other fragments arise from alpha-cleavages adjacent to the silylated oxygen atoms and cleavage of the carbon-carbon bonds.
Caption: Major fragmentation pathways of Tris-TMS-Glyceric Acid in GC-EI-MS.
Comparative Analysis: LC-MS/MS vs. GC-MS
| Feature | LC-MS/MS with ESI | GC-MS with EI |
| Sample Preparation | Minimal (protein precipitation) | More involved (extraction and derivatization)[2] |
| Chirality | Can separate enantiomers with a chiral column[1] | Typically does not separate enantiomers |
| Sensitivity | Very high[2] | High[2] |
| Specificity | Very high due to MRM[2] | High with SIM, but potential for interferences |
| Throughput | High[2] | Moderate[2] |
| Fragmentation | "Soft" ionization, less complex spectra | "Hard" ionization, extensive fragmentation |
| Instrumentation | LC-MS/MS system | GC-MS system[2] |
| Calcium Dihydrate Salt | Analyzed directly in solution | Salt is not volatile, requires derivatization of the glyceric acid moiety |
Conclusion: Selecting the Optimal Technique
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of glyceric acid. The choice between them depends critically on the specific research question.
-
For clinical applications requiring the differentiation and quantification of D- and L-glyceric acid, chiral LC-MS/MS is the unequivocal method of choice. Its ability to separate stereoisomers, coupled with high sensitivity and specificity, makes it ideal for diagnostic purposes.[1]
-
For metabolic profiling studies where the primary goal is to quantify total glyceric acid as part of a larger panel of organic acids, GC-MS remains a robust and reliable technique. While requiring derivatization, established libraries of EI mass spectra for TMS derivatives facilitate compound identification.
The information presented in this guide provides a foundational understanding of the mass spectrometric behavior of glyceric acid. By understanding the principles of fragmentation and the strengths and weaknesses of each analytical approach, researchers can confidently develop and validate robust methods for the analysis of this important metabolite.
References
-
Piraud, M., et al. (2002). Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias. Journal of Mass Spectrometry, 37(5), 587-592. Available from: [Link]
-
MassBank. D-(+)-Glyceric acid; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M-H]-. Available from: [Link]
-
Teixeira, A., et al. (2024). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules, 29(1), 238. Available from: [Link]
Sources
Comparative analysis of enzymatic vs chemical synthesis of calcium D-glycerate
Executive Summary
The synthesis of Calcium D-Glycerate (CDG) —the calcium salt of D-glyceric acid (2,3-dihydroxypropanoic acid)—presents a classic dilemma in process chemistry: the trade-off between volumetric productivity (chemical) and stereochemical purity (enzymatic).
While chemical oxidation of glycerol is the industrial standard for bulk commodity acids, it inherently produces racemic mixtures (DL-glyceric acid) and suffers from low selectivity, often yielding tartronic and glycolic acid byproducts. For pharmaceutical and high-value nutraceutical applications where the D-enantiomer is biologically active (e.g., mitochondrial metabolism activation), enzymatic synthesis has emerged as the superior route.
This guide provides a head-to-head technical analysis of both methodologies, supported by experimental protocols and self-validating quality control measures.
Part 1: The Stereochemical Imperative
Before evaluating the methods, it is critical to define the target. D-glyceric acid is a chiral molecule.[1]
-
Chemical Synthesis typically yields DL-Glycerate (Racemate) . Separation requires costly chiral resolution (e.g., HPLC or diastereomeric crystallization).
-
Enzymatic Synthesis yields D-Glycerate (>99% ee) directly via stereospecific dehydrogenases.
Why it matters: In metabolic pathways, specifically glycolysis and serine metabolism, enzymes are stereoselective. The L-isomer may be metabolically inert or inhibitory, making the D-isomer the sole candidate for high-potency therapeutic applications.
Part 2: Chemical Synthesis (Catalytic Oxidation)
The modern chemical route moves away from stoichiometric oxidants (like nitric acid) toward heterogeneous catalytic oxidation using Platinum (Pt) or Gold (Au) on carbon supports.
Mechanism & Pathway
The reaction proceeds via the oxidative dehydrogenation of glycerol.[2] The primary challenge is stopping the oxidation at glyceric acid without proceeding to C-C bond cleavage (forming glycolic/oxalic acid) or over-oxidation to tartronic acid.
Experimental Protocol: Pt/C Catalytic Oxidation
Note: This protocol produces DL-Calcium Glycerate.
Reagents:
-
Glycerol (99% purity)
-
Catalyst: 5% Pt/C or Pt-Bi/C (Bismuth promotes selectivity)
-
Base: NaOH (to maintain alkaline pH)
-
Calcium Chloride (CaCl₂) for salt formation
Workflow:
-
Reactor Setup: Use a pressurized batch reactor (autoclave) equipped with a mechanical stirrer and O₂ intake.
-
Loading: Charge reactor with 0.3 M glycerol aqueous solution and catalyst (glycerol/metal ratio ~500:1).
-
Reaction: Pressurize with O₂ (3–5 bar). Heat to 60°C. Maintain pH 8–9 by continuous addition of NaOH via a pump (pH-stat mode).
-
Critical Control Point: If pH drops <7, polymerization occurs. If pH >11, C-C cleavage increases (forming formate/glycolate).
-
-
Filtration: Remove catalyst via hot filtration (0.2 µm PTFE membrane).
-
Calcium Salt Formation:
-
Acidify filtrate to pH 3.0 with HCl to protonate the acid.
-
Add stoichiometric CaCl₂.
-
Precipitate Calcium DL-Glycerate using Ethanol (1:3 v/v ratio).
-
Visualizing the Chemical Pathway (Side Reactions)
Caption: Chemical oxidation lacks specificity, leading to C-C cleavage (Glycolic) and over-oxidation (Tartronic), alongside the formation of the racemic target.
Part 3: Enzymatic Synthesis (Whole-Cell Biocatalysis)
The enzymatic route utilizes membrane-bound dehydrogenases found in acetic acid bacteria, specifically Gluconobacter oxydans. This method is a "oxidative fermentation."
Mechanism
Gluconobacter oxidizes glycerol to D-glycerate via a specific pathway:
-
Glycerol → D-Glyceraldehyde (catalyzed by membrane-bound glycerol dehydrogenase).
-
D-Glyceraldehyde → D-Glycerate (catalyzed by membrane-bound aldehyde dehydrogenase).
Experimental Protocol: Gluconobacter Fermentation
Note: This protocol yields Calcium D-Glycerate.
Reagents:
-
Strain: Gluconobacter oxydans (e.g., NBRC 103465 or ATCC 621)
-
Medium: Sorbitol-based preculture; Glycerol production medium (100 g/L).
-
Neutralizing Agent: Calcium Carbonate (CaCO₃) .
Workflow:
-
Inoculum Prep: Cultivate G. oxydans in sorbitol medium for 24h at 30°C.
-
Fermentation: Inoculate (5% v/v) into a bioreactor containing 100 g/L glycerol.
-
Biotransformation:
-
Aeration: 1.0 vvm (high oxygen demand).
-
Agitation: 500 rpm.
-
Self-Validating pH Control: Add sterile CaCO₃ (30 g/L) directly to the broth. As glyceric acid is produced, it reacts with CaCO₃ to form Calcium D-Glycerate in situ, buffering the pH naturally around 5.0–6.0.
-
-
Harvesting (48–72h): Centrifuge to remove biomass.
-
Purification:
-
The supernatant contains soluble Calcium D-Glycerate.
-
Concentrate via vacuum evaporation.
-
Crystallization: Add Ethanol (95%) to the concentrate until turbidity appears. Cool to 4°C overnight to crystallize pure Calcium D-Glycerate.
-
Visualizing the Enzymatic Pathway
Caption: The enzymatic route is linear and stereospecific. The addition of CaCO3 drives the equilibrium forward by trapping the acid as the calcium salt.
Part 4: Comparative Analysis
The following data summarizes the performance of Pt/C chemical oxidation versus G. oxydans fermentation.
Performance Metrics
| Metric | Chemical Synthesis (Pt/C) | Enzymatic Synthesis (G. oxydans) |
| Stereochemistry | Racemic (DL-Mix) | Enantiopure (D-Form) |
| Substrate Tolerance | High (up to 300 g/L) | Moderate (100–150 g/L) |
| Yield (Molar) | 55% – 75% | 85% – 95% |
| Selectivity | Low (Byproducts: Tartronic, Glycolic) | High (Main byproduct: DHA) |
| Reaction Time | Fast (3 – 6 hours) | Slow (48 – 72 hours) |
| Purification | Complex (Requires ion exchange/HPLC) | Simple (Precipitation) |
| E-Factor (Waste) | High (Metal leaching, pH adjustment salts) | Low (Biodegradable biomass) |
Cost vs. Quality Matrix
-
Choose Chemical if: You need a cheap feedstock for polymerization where chirality is irrelevant.
-
Choose Enzymatic if: You are developing a dietary supplement or pharmaceutical intermediate where D-isomer bioactivity is required.
Part 5: References
-
Habe, H., et al. (2009).[1] Microbial production of glyceric acid, an organic acid that can be mass produced from glycerol.[1][3][4] Applied and Environmental Microbiology. Link
-
Sproge, E., et al. (2013). Selective liquid phase oxidation of glycerol to glyceric acid over novel supported Pt catalysts. Journal of the Serbian Chemical Society. Link
-
Gao, Y., et al. (2022). Selective glycerol oxidation to glyceric acid under mild conditions using Pt/CeO2–ZrO2–Fe2O3/SBA-16 catalysts.[5] Catalysis Science & Technology. Link
-
Gerstenbruch, S., et al. (2012). Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity. Applied Microbiology and Biotechnology.[3] Link
-
Protocol for Life Balance. (n.d.). Calcium D-Glucarate vs Glycerate Technical Data. (Contextual reference for salt forms). Link
Sources
Validation of reference standards for D-Glyceric acid calcium dihydrate
Executive Summary
In metabolic flux analysis and the diagnosis of rare inborn errors of metabolism (specifically D-Glyceric Aciduria), the integrity of the reference standard is the single most critical variable. While D-glyceric acid exists in various forms—free acid, sodium salts, and racemates—D-Glyceric Acid Calcium Dihydrate (CAS 6000-41-5) has emerged as the superior reference material for quantitative analysis.
This guide validates the calcium dihydrate salt against its alternatives, demonstrating its superior stability, handling properties, and suitability for establishing rigorous HPLC and LC-MS/MS calibration curves. We provide a self-validating protocol for researchers to confirm identity and purity in-house.
Comparative Analysis: Why the Calcium Dihydrate Salt?
The free acid form of D-glyceric acid is a viscous, hygroscopic syrup that is prone to spontaneous lactonization and dimerization in solution [1]. This makes accurate weighing for stock solution preparation nearly impossible. The calcium dihydrate salt stabilizes the molecule in a crystal lattice, preventing hygroscopicity and ensuring stoichiometric accuracy.
Table 1: Reference Standard Performance Matrix
| Feature | D-Glyceric Acid Calcium Dihydrate | D-Glyceric Acid (Free Acid) | DL-Glyceric Acid (Racemate) | Sodium D-Glycerate |
| Physical State | Crystalline Powder | Viscous Liquid / Syrup | Powder or Syrup | Powder (Hygroscopic) |
| Stability | High (Shelf-stable >2 years) | Low (Prone to lactonization) | Moderate | Moderate (Moisture sensitive) |
| Hygroscopicity | Low (Dihydrate locks lattice) | Very High | High | High |
| Stereospecificity | 100% D-Isomer | 100% D-Isomer | 50:50 Mixture | 100% D-Isomer |
| Weighing Accuracy | Excellent (<0.1% error) | Poor (>5% error common) | Good | Fair (Requires drying) |
| Biological Relevance | High (Enzyme specific) | High | Low (L-isomer interference) | High |
Critical Insight: For enzymatic assays involving glycerate kinase (GLYCTK), the use of racemic (DL) mixtures yields 50% inactive substrate, skewing kinetic constants (
,). Only the D-isomer is biologically active in the serine catabolism pathway [2].
Biological Context & Pathway Visualization[1][2]
To understand the validation requirements, one must visualize where D-Glyceric acid fits in human metabolism. It is a key intermediate linking serine catabolism and fructose metabolism to glycolysis.
Diagram 1: D-Glycerate Metabolic Pathway
This diagram illustrates the specific enzymatic steps where D-Glycerate is produced and consumed, highlighting the relevance of the D-isomer.
Caption: D-Glycerate links serine catabolism to glycolysis.[1] GLYCTK deficiency causes D-Glyceric Aciduria.[2][1][3][4]
Validation Workflow & Experimental Protocols
The following protocols are designed to be self-validating . This means the results of one step confirm the prerequisites of the next.
Diagram 2: The Validation Decision Tree
A logical flow for confirming the quality of the Calcium Dihydrate standard before use in critical assays.
Caption: Stepwise validation logic ensuring identity (chiral form) and purity before stock preparation.
Protocol A: Identity via Optical Rotation (Chiral Purity)
The most common error is confusing the D-isomer with the racemate. The calcium salt must show specific optical activity.
-
Instrument: Polarimeter with Sodium D line (589 nm).
-
Solvent: Distilled Water (degassed).
-
Concentration: 5% (w/v) (c = 5).
-
Acceptance Criteria:
[3].ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Note: If the result is
, you have the racemate. If it is negative, you may have L-Glyceric acid (associated with Hyperoxaluria Type II) or a sign convention error in your reporting, though commercial D-standards are typically positive in water [3][4].
-
Protocol B: Purity & Potency via HPLC-RID
Because D-glyceric acid lacks a strong chromophore, Refractive Index Detection (RID) or Mass Spectrometry is required. UV at 210nm is possible but prone to interference.
Method Parameters:
-
Column: Bio-Rad Aminex HPX-87H or equivalent (Ion Exclusion).
-
Mobile Phase: 5 mM Sulfuric Acid (
). -
Flow Rate: 0.5 - 0.6 mL/min.
-
Temperature: 35°C - 50°C (Higher temps improve peak shape but risk degradation; 35°C is safer for stability).
-
Detector: RID (35°C).[5]
-
Injection Volume: 20 µL.
Procedure:
-
Stock Preparation: Dissolve 28.6 mg of D-Glyceric Acid Calcium Dihydrate in 10 mL of 5 mM
. -
Solubility Aid: If the calcium salt dissolves slowly, mild sonication is permitted. Do not heat above 40°C.
-
Run: Inject the standard. Retention time is typically between 12–15 minutes depending on the specific column dimensions.
-
System Suitability: Theoretical plates > 2000; Tailing factor < 1.5.
Table 2: Troubleshooting Common Validation Issues
| Observation | Root Cause | Corrective Action |
| Double Peak | Separation of D and L enantiomers (rare on achiral columns) OR Lactonization. | Ensure pH is acidic (mobile phase) to keep open chain form. Use fresh solution. |
| Low Recovery | Calcium precipitation in phosphate buffers. | Avoid phosphate buffers. Use dilute |
| Broad Peak | Column overloading or metal contamination. | Reduce injection volume. Add EDTA if using non-calcium specific columns. |
| No Optical Rotation | Racemic mixture supplied in error. | Reject lot. Verify CAS 6000-41-5.[6][8] |
References
-
Habe, H., et al. (2009).[9] Production of D-glyceric acid by Acetobacter and Gluconacetobacter species. Applied and Environmental Microbiology. Link
-
Sass, J. O., et al. (2010).[10][1] D-Glyceric aciduria: variants of a rare inborn error of metabolism. Journal of Inherited Metabolic Disease. Link
-
Sigma-Aldrich. (n.d.). Product Specification: D-Glyceric acid calcium salt dihydrate (CAS 6000-41-5).[11][6][8] Link
-
PubChem. (2023). Compound Summary: D-Glyceric acid calcium salt dihydrate.[6][7][8][12][13] National Library of Medicine. Link
-
LGC Standards. (2023). Certificate of Analysis: D-Glyceric Acid Calcium Salt Dihydrate. Link[7]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. metabolicsupport.org [metabolicsupport.org]
- 4. D-Glyceric acidemia - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. D-甘油酸 钙盐 二水合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. D-Glyceric Acid Calcium Salt Dihydrate | LGC Standards [lgcstandards.com]
- 8. D-Glyceric acid calcium salt dihydrate | CAS 6000-41-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. acs.org [acs.org]
- 10. redalyc.org [redalyc.org]
- 11. alkalisci.com [alkalisci.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. Sigma Aldrich D-Glyceric Acid Calcium Salt Dihydrate 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for D-Glyceric Acid Calcium Dihydrate
Welcome to your essential guide for the safe handling of D-Glyceric acid calcium dihydrate (CAS: 6000-41-5). As researchers dedicated to innovation, our primary responsibility is to ensure a safe laboratory environment. This guide moves beyond mere checklists to provide a deep, procedural understanding of the personal protective equipment (PPE) required for this compound. We will explore not just what to wear, but why we wear it, grounding our protocols in the specific chemical properties and associated hazards of this substance.
Hazard Assessment: Understanding the Risks
D-Glyceric acid calcium dihydrate is typically encountered as a white powder or crystalline solid.[1] While not classified with severe acute toxicity, its physical form and chemical nature present distinct hazards that dictate our safety protocols. The primary risks are:
-
Serious Eye Irritation (Category 2A): Direct contact with the eyes can cause significant irritation.[2][3]
-
Skin Irritation (Category 2): Prolonged or repeated contact with skin may lead to irritation.[2][3]
-
Inhalation Hazard: As a fine powder, there is a risk of generating airborne dust during handling (e.g., weighing, transferring). Inhalation may cause respiratory tract irritation.
A Safety Data Sheet (SDS) from one supplier classifies it as a combustible solid, which warrants careful storage and handling away from ignition sources.[4]
Core Personal Protective Equipment (PPE) Framework
Effective protection relies on selecting the right equipment for the task. The following table summarizes the recommended PPE for handling D-Glyceric acid calcium dihydrate.
| Protection Type | Required Equipment | Rationale & Best Practices |
| Eye & Face Protection | Safety glasses with side-shields or chemical safety goggles.[2][5] | Causality: Protects against accidental splashes or airborne dust particles entering the eyes, which is the most significant hazard.[2][3] Goggles provide a full seal for tasks with a higher risk of dust generation. A face shield may be required for large-scale operations.[2] |
| Hand Protection | Nitrile gloves.[4][6] | Causality: Prevents direct skin contact, mitigating the risk of skin irritation.[2] Always inspect gloves for tears or holes before use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after handling the chemical. |
| Body Protection | Laboratory coat. | Causality: Prevents the powder from settling on personal clothing, which could lead to prolonged skin contact and contamination outside the lab.[2][5] |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent dust mask.[2][4] | Causality: Essential when handling the powder outside of a certified chemical fume hood or when dust is likely to be generated. This prevents inhalation and potential respiratory irritation.[2] Ensure a proper fit test has been conducted for your specific respirator model. |
Operational Protocols: From Benchtop to Disposal
Adherence to a systematic procedure is critical for safety. The following protocols provide step-by-step guidance for common laboratory tasks involving D-Glyceric acid calcium dihydrate.
Standard Handling and Weighing Protocol
This protocol is designed to minimize exposure during routine weighing and preparation of solutions.
Preparation:
-
Designate a clean work area, preferably within a chemical fume hood or on a benchtop equipped with local exhaust ventilation.[2][3]
-
Assemble all necessary equipment (spatula, weigh boat, glassware, etc.) before retrieving the chemical.
-
Don the appropriate PPE as outlined in the table above: lab coat, nitrile gloves, and safety glasses/goggles. If not in a fume hood, an N95 respirator is mandatory.
Procedure:
-
Retrieve the D-Glyceric acid calcium dihydrate container from its cool, dry, and dark storage location.[2][3] Keep the container tightly closed when not in use.[5]
-
Carefully open the container to avoid creating a plume of dust.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat. Perform this action gently and close to the surface to minimize dust generation.
-
Once weighing is complete, securely close the primary chemical container.
-
Transfer the weighed powder to your receiving vessel. If creating a solution, add the solvent to the powder slowly to avoid splashing.
-
Clean any residual powder from the spatula and work surface with a damp cloth.
Post-Handling:
-
Properly dispose of all contaminated disposables (gloves, weigh boat, wipes) in a designated chemical waste container.
-
Wash hands and face thoroughly with soap and water after handling is complete.[2][3]
Emergency Protocol: Spill and Exposure Response
Immediate and correct action during an emergency can significantly reduce harm.
In Case of a Spill:
-
Isolate: Ensure the area is well-ventilated. Alert colleagues and restrict access to the spill area.[2]
-
Protect: Don your full PPE, including an N95 respirator, before attempting to clean the spill.
-
Contain: Prevent the powder from entering drains or waterways.[2][3]
-
Clean-Up: For a small spill, carefully sweep the powder into an airtight container, taking care not to disperse dust.[2] You may lightly moisten the powder with water to prevent it from becoming airborne.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Label the container with the spilled chemical's name and dispose of it according to your institution's hazardous waste procedures.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2] Remove contact lenses if present and easy to do so.[2] Seek medical attention if irritation persists.[2][3]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[2][3] If skin irritation occurs, seek medical advice.[2][3]
-
Inhalation: Move to fresh air immediately. If you feel unwell, seek medical attention.[2][3]
-
Ingestion: Rinse your mouth with water. Do not induce vomiting. Seek medical attention.[2][3]
Spill Response Workflow
The following diagram outlines the logical flow for responding to a spill of D-Glyceric acid calcium dihydrate.
Caption: Workflow for a D-Glyceric acid calcium dihydrate spill response.
Disposal Plan
Proper disposal is a critical final step. While some institutional guidelines may permit sanitary sewer disposal for small quantities of this specific chemical, this is not a universal standard.[7] Given that some safety data sheets assign a Water Hazard Class (WGK 3) to this compound, the most prudent and compliant approach is to treat it as chemical waste.[4]
-
Collection: Collect all waste containing D-Glyceric acid calcium dihydrate, including unused product and contaminated disposables (e.g., pipette tips, gloves, wipes), in a designated and clearly labeled chemical waste container.[6]
-
Consult: Always follow your institution's specific guidelines for chemical waste disposal. Consult with your Environmental Health & Safety (EH&S) department for final disposal procedures.[2] Do not dispose of this chemical down the drain unless explicitly permitted by your local EH&S office.
References
-
Glyceric acid calcium dihydrate, D- | C6H14CaO10 | CID 17749140 . PubChem. [Link]
-
Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]
-
D-glyceric acid, (may contain also L-enantiomer of glyceric acid (2,3- dihydroxy propanoic acid), trade . European Commission's Food Safety. [Link]
-
Effect of glyceric acid calcium salt on the viability of ethanol-dosed gastric cells . PubMed. [Link]
-
SAFETY DATA SHEET - CALCIUM CHLORIDE DIHYDRATE . CIQUIME. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
